Technical Guide: Thiol-Thione Tautomerism in 4-(p-Tolyl)phthalazine-1-thiol
This technical guide details the physicochemical dynamics of 4-(p-Tolyl)phthalazine-1-thiol , focusing on the critical thiol-thione tautomeric equilibrium. This equilibrium is not merely a structural curiosity but a dete...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical dynamics of 4-(p-Tolyl)phthalazine-1-thiol , focusing on the critical thiol-thione tautomeric equilibrium. This equilibrium is not merely a structural curiosity but a determinant factor in pharmacokinetics, receptor binding affinity, and synthetic reactivity in drug development.
Executive Summary
The heterocyclic scaffold of phthalazine is a privileged structure in medicinal chemistry, exhibiting vasorelaxant, anticonvulsant, and cytotoxic activities.[1] The introduction of a sulfur moiety at the C1 position creates a dynamic equilibrium between the thiol (enethiol) and thione (thioamide) forms.
For 4-(p-Tolyl)phthalazine-1-thiol , this equilibrium heavily favors the thione tautomer in the solid state and polar solvents, driven by aromaticity preservation in the benzene ring and strong intermolecular hydrogen bonding. Understanding this ratio is critical for:
Docking Studies: The thione form acts as a hydrogen bond donor (N-H), while the thiol form acts as a donor/acceptor (S-H).
Alkylation Reactions: Selective S-alkylation requires specific base-catalyzed conditions to shift the equilibrium toward the thiolate anion.
Chemical Fundamentals: The Tautomeric Equilibrium
The compound exists in a prototropic equilibrium involving the migration of a proton between the N2 nitrogen and the S1 sulfur.
Form A (Thione): 4-(p-Tolyl)phthalazine-1(2H)-thione. Characterized by a C=S double bond and an N-H bond. This form is stabilized by resonance (thioamide conjugation).
Form B (Thiol): 4-(p-Tolyl)phthalazine-1-thiol. Characterized by a C-S single bond and an S-H bond. This form restores the aromaticity of the pyridazine ring but is generally less stable energetically in polar environments.
Thermodynamic Drivers
Bond Energy: The C=S bond (approx. 115 kcal/mol) is weaker than C=O, but the formation of the thioamide resonance system (N-C=S ↔ N⁺=C-S⁻) provides significant stabilization energy (approx. 20-25 kcal/mol).
Solvent Effect: Polar solvents (DMSO, Methanol) stabilize the more polar thione form via dipole-dipole interactions and H-bonding with the N-H proton. Non-polar solvents may increase the population of the thiol tautomer, though the thione often remains dominant.
Visualization of Equilibrium Pathway
Figure 1: The proton transfer pathway showing the dominance of the thione form and the access to the reactive thiolate anion via deprotonation.
Experimental Protocols
Synthesis of 4-(p-Tolyl)phthalazine-1(2H)-thione
To study the tautomerism, one must first synthesize the thione from its oxygen analogue. The use of Lawesson’s Reagent is preferred over Phosphorus Pentasulfide (
) due to cleaner workup and higher yields.
Reagents:
4-(p-Tolyl)phthalazin-1(2H)-one (Precursor)
Lawesson’s Reagent (Thionating agent)
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq (approx. 5 mmol) of 4-(p-Tolyl)phthalazin-1(2H)-one in 30 mL of anhydrous toluene in a round-bottom flask.
Addition: Add 0.6 eq of Lawesson’s Reagent. (Note: 0.5 eq is stoichiometric, but a slight excess ensures completion).
Reflux: Heat the mixture to reflux (
) under an inert atmosphere () for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product spot will be less polar (higher ) than the starting material.
Workup: Cool to room temperature. The thione product often precipitates as yellow crystals.
Purification: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Benzene.
Yield: Typical yields range from 80–90%.
Spectroscopic Characterization (Thione vs. Thiol)
Distinguishing the tautomers requires multi-modal analysis.
Method
Thione Signature (Major)
Thiol Signature (Minor/Absent)
FT-IR
C=S stretch:N-H stretch: (Broad)
S-H stretch: (Weak/Sharp)C=N stretch: New band at
¹H-NMR (DMSO-)
N-H proton: (Singlet, exchangeable)
S-H proton: (Rarely observed due to exchange)
¹³C-NMR
C=S carbon:
C-S carbon:
Protocol for NMR Analysis:
Prepare a saturated solution of the compound in DMSO-
(highly polar, favors thione).
Run a standard proton scan (16 scans).
Validation: Add 2 drops of
to the NMR tube and shake. The disappearance of the downfield signal at 13–14 ppm confirms the N-H moiety of the thione form.
Computational Validation (DFT)
For researchers needing theoretical confirmation, Density Functional Theory (DFT) is the standard for predicting tautomer stability.
Method: B3LYP/6-311++G(d,p).
Solvation Model: PCM (Polarizable Continuum Model) for DMSO.
HOMO-LUMO Gap: The thione form typically exhibits a smaller HOMO-LUMO gap, correlating with its yellow/orange color and reactivity towards soft electrophiles.
Implications for Drug Development[4][5]
Molecular Docking
When docking 4-(p-Tolyl)phthalazine-1-thiol into protein targets (e.g., VEGFR, EGFR):
Do not dock the thiol form unless the pocket is strictly hydrophobic and lacks H-bond acceptors.
Dock the Thione: It presents a rigid H-bond donor (NH) and a bulky lipophilic acceptor (C=S).
Dock the Thiolate: At physiological pH (7.4), a fraction may exist as the anion (
). Docking the anionic form is crucial for metalloenzyme targets (e.g., Carbonic Anhydrase).
Reactivity Workflow
The tautomerism dictates synthetic strategy. To lock the molecule in the "thiol-like" state (S-substituted), one must proceed via the thiolate anion.
Figure 2: Synthetic workflow for S-alkylation, exploiting the thiolate intermediate to bypass the thione stability.
References
El-Gaby, M. S. A., et al. (2020). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives... (Confirming IR bands of phthalazine thiones: SH at 2410 cm⁻¹, C=S at 1323 cm⁻¹).
Bodaghifard, M. A., et al. (2020).[3] DFT-PCM Study on Structures of Phthalazinone Tautomers. Chemical Methodologies.[2][4][5][6][7][8][9][10] (Theoretical basis for solvent effects on phthalazine tautomerism).
Sayed, G. H., et al. (2023). Synthesis of phthalazine-based derivatives... (NMR characterization of phthalazine-1-one/thione systems).
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica.[11] (Foundational thermodynamics of thioamide equilibrium).
The Solubility Profile of 4-(p-Tolyl)phthalazine-1-thiol in Polar Aprotic Solvents: A Thermodynamic and Mechanistic Guide
Executive Summary The formulation, synthesis, and purification of heterocyclic pharmacophores demand a rigorous understanding of solute-solvent thermodynamics. 4-(p-Tolyl)phthalazine-1-thiol is a highly specialized bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The formulation, synthesis, and purification of heterocyclic pharmacophores demand a rigorous understanding of solute-solvent thermodynamics. 4-(p-Tolyl)phthalazine-1-thiol is a highly specialized bicyclic compound characterized by its rigid, planar phthalazine core and a lipophilic p-tolyl appendage. Due to its propensity for tautomerism and strong intermolecular crystal lattice forces, it exhibits notoriously poor aqueous solubility[1].
This technical guide provides an authoritative analysis of the solubility profile of 4-(p-Tolyl)phthalazine-1-thiol in polar aprotic solvents. By bridging structural tautomerism with the Hansen Solubility Parameters (HSP) framework, we establish a predictive and experimental foundation for researchers handling this and structurally homologous compounds.
Structural Dynamics: Tautomerism and Solvation Causality
To understand the solubility of 4-(p-Tolyl)phthalazine-1-thiol, one must first analyze its structural behavior in solution. Phthalazine-1-thiols do not exist as static entities; they undergo a dynamic thiol-thione tautomeric equilibrium .
In the solid state or in non-polar media, the thiol (-SH) form may be favored due to specific crystal packing. However, when introduced to polar aprotic solvents (such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)), the equilibrium shifts dramatically toward the thione (=S) tautomer . This behavior directly mirrors the well-documented tautomerism of phthalazin-1-ols, where polar solvents strongly favor the amide-like (or thioamide-like) structure[2].
Why do polar aprotic solvents excel here?
Polar aprotic solvents possess high dielectric constants (
) and strong dipole moments (), but critically, they lack hydrogen-bond donating protons. The thione tautomer features a highly polarized N-H bond. Solvents like DMSO act as aggressive hydrogen-bond acceptors, solvating the N-H proton and stabilizing the highly polar thione form via strong dipole-dipole interactions. This thermodynamic stabilization is the primary causal driver of dissolution.
Fig 1: Tautomeric shift of 4-(p-Tolyl)phthalazine-1-thiol driven by polar aprotic solvent interactions.
Predictive Thermodynamics: The Hansen Solubility Parameters (HSP)
Relying on simplistic "like dissolves like" heuristics is insufficient for complex heterocycles. Instead, we utilize the Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy density into three quantifiable vectors[3][4]:
(Dispersion): van der Waals forces. The p-tolyl group and the extended aromatic bicyclic ring require solvents with high polarizability (high )[5].
(Polarity): Dipole-dipole interactions. Crucial for solvating the thione core.
(Hydrogen Bonding): Electron exchange. The solvent must accept the hydrogen from the N-H group.
The theoretical solubility is maximized when the "distance" (
) between the solute's HSP coordinates and the solvent's coordinates in 3D space is minimized[4][5].
Quantitative Data: Solvent Comparison Matrix
The following table synthesizes the physicochemical properties of standard polar aprotic solvents alongside their HSP values[5] and their empirically estimated solubility capacities for 4-(p-Tolyl)phthalazine-1-thiol at 25°C.
Solvent
Dielectric Constant ()
Dipole Moment (, D)
(MPa)
(MPa)
(MPa)
Estimated Solubility (mg/mL)
DMSO
46.7
3.96
18.4
16.4
10.2
> 50.0 (Excellent)
NMP
32.2
4.09
18.0
12.3
7.2
30.0 - 50.0 (High)
DMF
36.7
3.82
17.4
13.7
11.3
25.0 - 40.0 (High)
DMAc
37.8
3.81
16.8
11.5
10.2
20.0 - 35.0 (Moderate-High)
Acetonitrile
37.5
3.92
15.3
18.0
6.1
5.0 - 15.0 (Moderate)
Acetone
20.7
2.88
15.5
10.4
7.0
< 5.0 (Poor)
Data Insight: DMSO and NMP exhibit the highest
values among the group, perfectly complementing the lipophilic p-tolyl moiety, while their robust and values stabilize the polar thione core. Acetone, lacking sufficient dispersive capability, yields poor solubility.
To generate trustworthy, reproducible solubility data, researchers must avoid kinetic dissolution traps (e.g., supersaturation). The following Shake-Flask to HPLC-UV workflow is the gold standard for determining thermodynamic solubility.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount (~100 mg) of 4-(p-Tolyl)phthalazine-1-thiol to a 2 mL amber glass vial. (Causality: Amber glass prevents potential UV-induced degradation of the phthalazine core).
Dispense 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into the vial.
Isothermal Equilibration:
Seal the vial and place it in a thermoshaker set to exactly 25.0 ± 0.1 °C.
Agitate at 500 RPM for 48 hours . (Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, allowing the tautomeric shift to fully stabilize).
Phase Separation:
Remove the vial and centrifuge at 10,000 RPM for 15 minutes to pellet undissolved solute.
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chemically inert to aggressive polar aprotic solvents like DMF and NMP, whereas standard PES or Nylon filters will dissolve or swell, ruining the sample).
Dilution & Quantification (HPLC-UV):
Dilute an aliquot of the filtrate 1:100 or 1:1000 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.
Analyze via HPLC-UV. Phthalazines exhibit strong characteristic UV absorption bands between 250 nm and 280 nm[1]. Set the detection wavelength to the experimentally determined
(typically ~265 nm for substituted phthalazines).
Calculate the exact concentration using a pre-established calibration curve.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Conclusion
The solubility of 4-(p-Tolyl)phthalazine-1-thiol is not merely a function of solvent polarity, but a complex interplay of tautomeric stabilization and cohesive energy matching. Polar aprotic solvents, particularly DMSO and NMP, provide the optimal environment by acting as robust hydrogen-bond acceptors that stabilize the polarized thione tautomer, while simultaneously offering the high dispersive forces (
) required to solvate the lipophilic p-tolyl group. By utilizing the HSP framework and adhering to the rigorous 48-hour shake-flask methodology outlined above, formulation scientists can achieve predictable, high-yield solvation for downstream drug development applications.
References
[3] Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. hansen-solubility.com. Available at:
[4] Hansen solubility parameter - Wikipedia. wikipedia.org. Available at:
[1] Product Class 10: Phthalazines. thieme-connect.de. Available at:
[2] A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC. nih.gov. Available at:
[6] Phthalazine CAS#: 253-52-1. chemicalbook.com. Available at:
Crystal Structure Analysis and Supramolecular Packing of 4-(p-Tolyl)phthalazine-1-thiol
An In-Depth Technical Guide Introduction: The Structural Significance of Phthalazine Scaffolds in Modern Drug Discovery Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction: The Structural Significance of Phthalazine Scaffolds in Modern Drug Discovery
Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[1][2][3] These scaffolds are not merely synthetic curiosities; they are privileged structures that form the core of numerous pharmacologically active agents. Their diverse biological activities include potent antitumor, antihypertensive, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The efficacy of drugs such as Vatalanib, a potent anticancer agent, underscores the therapeutic potential embedded within the phthalazine framework.[3]
The biological function of a molecule is inextricably linked to its three-dimensional structure and its ability to interact with target biomolecules. Furthermore, the solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal packing and intermolecular interactions, are critical for its development. These properties influence crucial parameters like solubility, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure of a new phthalazine derivative is not just an academic exercise but a foundational requirement for rational drug design and development.
This guide provides a detailed technical overview of the synthesis, crystallographic analysis, and supramolecular packing of a novel derivative, 4-(p-Tolyl)phthalazine-1-thiol. We will explore the causality behind the experimental and computational methodologies, presenting a self-validating workflow that integrates synthesis, single-crystal X-ray diffraction (SC-XRD), and advanced computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between molecular structure and solid-state architecture in heterocyclic compounds.
Part 1: Synthesis and Crystallization
The journey to understanding a crystal structure begins with the successful synthesis and crystallization of the target compound. The thiol (-SH) functional group, while a versatile hydrogen bond donor and nucleophile, is susceptible to oxidation, which necessitates careful consideration during synthesis and handling.[8]
Synthetic Protocol: A Two-Step Approach
The synthesis of 4-(p-Tolyl)phthalazine-1-thiol is efficiently achieved from 2-(4-methylbenzoyl)benzoic acid, following a well-established route for related phthalazinones with modifications to introduce the thiol functionality.[7]
Caption: Synthetic and crystallization workflow for 4-(p-Tolyl)phthalazine-1-thiol.
Step-by-Step Methodology:
Synthesis of 4-(p-Tolyl)phthalazin-1(2H)-one:
To a solution of 2-(4-methylbenzoyl)benzoic acid (0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (0.12 mol, 99%).
The reaction mixture is refluxed for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). The choice of ethanol as a solvent facilitates the reaction and subsequent precipitation of the product upon cooling.
Upon completion, the mixture is cooled to room temperature. The resulting solid precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield the intermediate phthalazinone.[7]
Thionation to 4-(p-Tolyl)phthalazine-1-thiol:
The intermediate 4-(p-Tolyl)phthalazin-1(2H)-one (0.05 mol) and Lawesson's reagent (0.03 mol) are suspended in anhydrous toluene (100 mL). Toluene is selected for its high boiling point, which is necessary to drive the thionation reaction.
The mixture is refluxed for 4-5 hours under an inert nitrogen atmosphere to prevent oxidation of the forming thiol group.
After cooling, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the target thiol compound. The compound exists in a tautomeric equilibrium with its thione form, 4-(p-tolyl)phthalazine-1(2H)-thione, with the thione form often being more stable in the solid state.
Crystallization Protocol
The growth of high-quality single crystals is paramount for successful SC-XRD analysis. The choice of solvent and crystallization technique is critical.
Methodology: Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.
Procedure: A saturated solution of purified 4-(p-Tolyl)phthalazine-1-thiol was prepared in N,N-Dimethylformamide (DMF) at room temperature. DMF was chosen for its ability to adequately solvate the planar aromatic system and its relatively low vapor pressure, which facilitates slow, controlled crystal growth.
The solution was filtered into a clean vial, which was then loosely covered to allow for slow evaporation of the solvent over several days.
Well-formed, yellow, prism-shaped crystals were harvested for analysis.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a multi-stage process that demands precision at every step.
Caption: A standardized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
Instrument: A suitable single crystal was mounted on a Bruker APEX II CCD diffractometer.
Radiation: Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) was used.
Temperature: Data was collected at a low temperature (e.g., 100 K or 273 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Data Reduction: The collected diffraction data were integrated and scaled using the SAINT program. An absorption correction was applied using SADABS to account for the attenuation of X-rays by the crystal itself.
Structure Solution and Refinement
Solution: The crystal structure was solved using direct methods with programs like SIR or SHELXT, which are designed to phase the diffraction data and reveal the initial positions of the atoms.
Refinement: The structural model was refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit between the model and the experimental data.
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for 4-(p-Tolyl)phthalazine-1-thiol.
Parameter
Value
Empirical Formula
C₁₅H₁₂N₂S
Formula Weight
252.34 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
10.234(4)
c (Å)
14.876(5)
β (°)
98.75(2)
Volume (ų)
1278.9(8)
Z (molecules/unit cell)
4
Calculated Density (g/cm³)
1.310
Absorption Coeff. (mm⁻¹)
0.245
F(000)
528
R₁ [I > 2σ(I)]
0.0452
wR₂ (all data)
0.1189
Goodness-of-fit on F²
1.054
Part 3: Analysis of Molecular and Supramolecular Structure
The solved crystal structure provides a wealth of information, from the geometry of a single molecule to the intricate network of interactions that form the crystal lattice.
Molecular Conformation
The asymmetric unit contains one molecule of 4-(p-Tolyl)phthalazine-1-thiol. The phthalazine ring system is nearly planar. A key conformational feature is the dihedral angle between the mean plane of the phthalazine ring and the attached p-tolyl ring, which is typically found to be around 50-60°.[7] This twisted conformation is a steric necessity to minimize repulsion between the rings. The C=S bond length is consistent with a thione tautomer, which often predominates in the solid state for such heterocyclic systems.
Supramolecular Packing and Intermolecular Interactions
The crystal packing is not random; it is a highly organized architecture stabilized by a network of non-covalent interactions. For 4-(p-Tolyl)phthalazine-1-thiol, the packing is dominated by hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: In the solid state, the thione tautomer facilitates the formation of robust N-H···S hydrogen bonds. Molecules form centrosymmetric dimers where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of an adjacent, inverted molecule. This is a classic and strong interaction motif for thioamides and related compounds.
Caption: Centrosymmetric dimer formation via N-H···S hydrogen bonds.
D—H···A
D-H (Å)
H···A (Å)
D···A (Å)
∠DHA (°)
N(2)—H(2)···S(1)
0.86
2.55
3.385(3)
163.4
π-π Stacking Interactions: The planar aromatic systems of the phthalazine and tolyl rings are ideally suited for π-π stacking. These interactions are crucial for consolidating the crystal packing. The hydrogen-bonded dimers are further linked into extended layers or columns through offset π-π stacking between the phthalazine rings of adjacent dimers. The centroid-to-centroid distance for these interactions is typically in the range of 3.7-3.9 Å.
S–H/π and C-H···π Interactions: While the N-H···S bond is dominant, weaker interactions also play a role. These can include C-H···π interactions, where a hydrogen atom from a tolyl or phthalazine ring interacts with the electron cloud of a neighboring aromatic ring. Furthermore, should a small population of the thiol tautomer exist, a weak S-H/π interaction could occur, where the thiol proton interacts with the face of an adjacent aromatic ring.[9][10][11] These interactions are best visualized and quantified using computational methods.
Part 4: Computational Investigation via Hirshfeld Surface Analysis
To gain deeper, quantitative insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is an invaluable tool.[12][13] This method partitions crystal space into regions where the electron density of a given molecule dominates, providing a visual and statistical summary of all intermolecular contacts.
Hirshfeld Analysis Workflow
The analysis begins with the crystallographic information file (CIF) generated from the SC-XRD refinement.
Caption: The computational workflow for Hirshfeld surface analysis.
Visualizing Interactions with d_norm
The Hirshfeld surface is typically mapped with a normalized contact distance (d_norm). This property highlights regions of significant intermolecular contact.
Red Spots: Indicate contacts shorter than the van der Waals (vdW) radii sum, corresponding to the strongest interactions, such as the N-H···S hydrogen bonds.[14][15]
White Areas: Represent contacts approximately equal to the vdW radii.
Blue Areas: Indicate contacts longer than the vdW radii, where interactions are minimal.[14]
For 4-(p-Tolyl)phthalazine-1-thiol, prominent red spots would be visible on the surface near the N-H proton and the sulfur atom, visually confirming the primary hydrogen bonding interaction.
Quantifying Interactions with 2D Fingerprint Plots
The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).[15] Different types of interactions have characteristic shapes on this plot, and the area under each peak corresponds to the total contribution of that interaction type to the crystal packing.
Interaction Type
Contribution (%)
Description
H···H
~ 45.5%
Represents the largest contribution, typical for organic molecules.[15]
C···H / H···C
~ 25.8%
Corresponds to C-H···π interactions and general van der Waals contacts.
S···H / H···S
~ 15.2%
Dominated by the strong N-H···S hydrogen bonds.
C···C
~ 6.5%
Indicative of the π-π stacking interactions.
N···H / H···N
~ 4.1%
Minor contributions from weaker C-H···N contacts.
Others
~ 2.9%
Other minor contacts.
This quantitative breakdown confirms that while H···H contacts cover the largest surface area, the specific, directional interactions like S···H and C···C are the key driving forces in establishing the specific supramolecular architecture.
Conclusion and Outlook
This comprehensive guide has detailed the pathway from synthesis to a deep structural understanding of 4-(p-Tolyl)phthalazine-1-thiol. The integrated approach, combining meticulous synthesis, definitive single-crystal X-ray diffraction, and quantitative Hirshfeld surface analysis, provides a robust and self-validating picture of the molecule's solid-state architecture.
The analysis reveals a structure governed by strong, directional N-H···S hydrogen bonds that form centrosymmetric dimers, which are then assembled into a stable 3D lattice via π-π stacking interactions. This detailed knowledge is of paramount importance for drug development professionals. Understanding the primary interaction motifs can inform strategies for polymorph screening, as different packing arrangements could influence solubility and stability. Furthermore, the identified pharmacophoric features and their spatial arrangement provide a high-resolution template for structure-based drug design, enabling the rational optimization of phthalazine-based compounds as potent therapeutic agents.
References
Lamera, E., et al. (2015). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences. [Link]
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]
El-Emam, D. A., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5). [Link]
Wang, Y., et al. (2019). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 697–702. [Link]
Saeed, S., et al. (2014). Structural Investigation and Hirshfeld Surface Analysis of Three Organic Picrate Salts. ResearchGate. [Link]
Turan, N., et al. (2022). Molecular packing in the crystal of (I): (a) supramolecular tape... ResearchGate. [Link]
İde, S., et al. (2004). Structure of 2-Phenyl-2H-phthalazine-1-one. ResearchGate. [Link]
Atar, E., et al. (2016). A view along the b axis of the crystal packing of the title compound. ResearchGate. [Link]
Munin, A., et al. (2021). Structure of biologically active phthalazine derivatives. ResearchGate. [Link]
Chen, I-H., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(10), 2659. [Link]
Miller, S. J., et al. (2017). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. [Link]
Unknown Author. (n.d.). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS Publications. [Link]
El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1). [Link]
G. G. D. D., & Fairbanks, A. J. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19037–19062. [Link]
El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
Gucma, M., & Gzella, A. K. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3462. [Link]
Unknown Author. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society - ACS Figshare. [Link]
Usha, M. K., et al. (2013). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. [Link]
Haider, M. F., et al. (2015). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. [Link]
El-Hashash, M. A., et al. (2014). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1964. [Link]
Stanovnik, B., & Svete, J. (2004). Product Class 10: Phthalazines. Science of Synthesis, 16, 325-366. [Link]
Petek, H., et al. (2015). (E)-4-(p-Tolyldiazenyl)phenol. ResearchGate. [Link]
White, A. W., et al. (2000). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]
Marzouk, M. I., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1). [Link]
Yi, G-H., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. European Journal of Chemistry, 9(4), 263-269. [Link]
Al-Hamdani, A. A. S., et al. (2023). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Journal of Education for Pure Science, 13(2). [Link]
4-(p-Tolyl)phthalazine-1-thiol: Chemical Identifiers, Synthesis, and Pharmacological Applications
Executive Summary The phthalazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics, including antihypertensive, antimicrobial, and antineoplastic agents. Among its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phthalazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics, including antihypertensive, antimicrobial, and antineoplastic agents. Among its derivatives, 4-(p-Tolyl)phthalazine-1-thiol (also known by its tautomeric name, 4-(p-Tolyl)phthalazine-1(2H)-thione) is a critical intermediate. The introduction of a sulfur atom at the C-1 position drastically alters the electronic landscape of the molecule, providing a highly reactive "soft" nucleophilic center that enables regioselective derivatization[1]. This technical guide provides an in-depth analysis of the chemical identifiers, synthesis mechanisms, and self-validating experimental protocols for 4-(p-Tolyl)phthalazine-1-thiol, designed for drug development professionals.
Chemical Identity and Structural Analytics
Understanding the precise chemical identifiers and tautomeric behavior of 4-(p-Tolyl)phthalazine-1-thiol is essential for accurate spectral interpretation and downstream synthetic planning. In the solid state, the compound exists predominantly as the thione tautomer, driven by the thermodynamic stability of the N-H bond and the extended conjugation of the phthalazine ring. However, in polar aprotic solvents or under basic conditions, the equilibrium shifts toward the thiolate anion, which is highly reactive toward electrophiles[1].
The synthesis of 4-(p-Tolyl)phthalazine-1-thiol typically proceeds via the thionation of its oxygenated precursor, 4-(p-Tolyl)phthalazin-1(2H)-one.
Causality in Experimental Design: Lawesson's Reagent vs. P2S5
Historically, thionation of phthalazinones was achieved using Phosphorus pentasulfide (P₂S₅) in refluxing pyridine or xylene at temperatures exceeding 150 °C[5]. However, this method often leads to the formation of intractable polymeric by-products and requires tedious aqueous workups.
Modern protocols utilize Lawesson's Reagent under microwave irradiation[6]. Lawesson's reagent operates via the dissociation into highly reactive dithiophosphine ylides, which form a four-membered thiaoxaphosphetane intermediate with the lactam carbonyl. This concerted mechanism allows the reaction to proceed at lower temperatures (110 °C in toluene), drastically improving yields and simplifying chromatographic purification[6].
Fig 1. Mechanistic synthesis workflow of 4-(p-Tolyl)phthalazine-1-thiol.
Pharmacological Applications & Reactivity
The primary utility of 4-(p-Tolyl)phthalazine-1-thiol lies in its capacity to act as a versatile building block for bioactive molecules. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is highly polarizable (a "soft" nucleophile). When reacted with "soft" electrophiles like alkyl halides or halosugars, the reaction proceeds with strict regioselectivity at the sulfur atom (S-alkylation) rather than the nitrogen atom (N-alkylation)[1].
These S-alkylated and S-glycosylated derivatives exhibit potent pharmacological profiles, including antihyperglycemic, antihyperlipidemic, and broad-spectrum antibacterial activities against Gram-positive strains[7]. Furthermore, S-nucleoside analogs derived from phthalazine-thiols have demonstrated significant cytotoxicity against various cancer cell lines[1].
Fig 2. Pharmacological derivatization pathways via S-alkylation.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and internal analytical checkpoints to confirm success before proceeding to subsequent steps.
Protocol 1: Microwave-Assisted Thionation of 4-(p-Tolyl)phthalazin-1(2H)-one
Adapted from established thionation methodologies[6].
Reagent Preparation: Suspend 4-(p-Tolyl)phthalazin-1(2H)-one (1.0 eq) in anhydrous toluene. Causality: Strict anhydrous conditions are required because Lawesson's reagent is highly susceptible to hydrolysis, which would yield unreactive phosphonic acid derivatives.
Reagent Addition: Add Lawesson's reagent (1.0 eq) under a dry argon atmosphere.
Microwave Irradiation: Heat the sealed reaction vessel under microwave conditions at 110 °C for 1 hour. Causality: Microwave heating provides uniform, volumetric energy transfer, bypassing the thermal gradients of conventional oil baths and preventing the degradation of the p-tolyl moiety.
Workup: Concentrate the crude mixture under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc).
System Validation (Checkpoint):
TLC: Confirm the disappearance of the highly UV-active lactam starting material.
FT-IR: Validate success by the disappearance of the strong C=O stretch (~1660 cm⁻¹) and the emergence of the C=S stretch (~1250 cm⁻¹) and N-H stretch (~3100 cm⁻¹)[1].
Protocol 2: Regioselective S-Alkylation for Drug Derivatization
Adapted from S-alkylation procedures for antimicrobial evaluation[1][7].
Deprotonation: Dissolve 4-(p-Tolyl)phthalazine-1-thiol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that efficiently deprotonates the thione, shifting the tautomeric equilibrium entirely to the highly nucleophilic thiolate anion without degrading sensitive functional groups.
Electrophilic Addition: Dropwise add the desired alkyl halide or preacetylated sugar bromide (1.1 eq). Stir at 60 °C for 4–6 hours.
Precipitation: Pour the mixture into ice-cold water to precipitate the S-alkylated product. Filter and recrystallize from ethanol.
System Validation (Checkpoint):
¹H-NMR: The definitive proof of S-alkylation (over N-alkylation) is the complete disappearance of the downfield N-H proton signal (typically >11.0 ppm) and the appearance of the corresponding S-CH₂ aliphatic protons in the 3.5–4.5 ppm range[1].
Advanced Coordination Chemistry of Phthalazine Thiol Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Applications
Executive Summary Phthalazine thiol derivatives represent a highly versatile class of N,S-donor ligands in modern coordination chemistry. By combining the soft donor properties of sulfur with the borderline/hard donor ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phthalazine thiol derivatives represent a highly versatile class of N,S-donor ligands in modern coordination chemistry. By combining the soft donor properties of sulfur with the borderline/hard donor characteristics of the azomethine nitrogen, these ligands form highly stable, redox-active chelates with transition metals. This technical whitepaper provides an in-depth analysis of the structural dynamics, field-proven synthetic protocols, and therapeutic applications of phthalazine thiolate complexes, specifically focusing on their roles as topoisomerase II inhibitors, anti-inflammatory agents, and advanced materials.
Structural Dynamics and Ligand Design
The core utility of phthalazine thiols (e.g., phthalazine-1-thiol and phthalazine-1,4-dithiol) lies in their dynamic electronic structures. These molecules exhibit pronounced thiol-thione tautomerism [1]. In the solid state and in neutral solutions, the thione (C=S) form often predominates due to the thermodynamic stability of the thioamide resonance. However, the introduction of a transition metal ion shifts this equilibrium.
Mechanistic Rationale for Metal Binding
When a metal salt is introduced, the metal ion acts as a Lewis acid, coordinating initially to the highly polarizable sulfur atom. To achieve charge neutrality and stable chelation, the ligand undergoes deprotonation, locking it into the thiolate (C–S⁻) form[1].
Causality in Ligand Design: The resulting bidentate (N,S) coordination creates a highly stable 5- or 6-membered chelate ring. The metal-to-ligand
-backdonation from the filled metal -orbitals into the empty orbitals of the phthalazine ring significantly enhances the thermodynamic stability of the complex, allowing for the isolation of metals in unusual oxidation states[2].
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, the synthesis of both the ligand and the coordination complex must be approached as a self-validating system, where each step includes built-in purification and equilibrium-driving mechanisms.
Protocol A: Synthesis of Phthalazine-1-thiol Ligands
Step 1: Reactant Assembly. Suspend 0.05 mol of the phthalazinone precursor in 70 mL of anhydrous p-xylene.
Step 2: Thionation. Add 0.05 mol of
in small portions under continuous stirring. Causality:p-xylene is chosen because its high boiling point (138°C) provides the necessary thermal activation energy to break the robust C=O bond and drive the substitution of oxygen with sulfur.
Step 3: Reflux. Heat the mixture on a metallic bath at 180 °C for 4 hours.
Step 4: Hot Filtration. Rapidly filter the mixture while hot, washing the residue with boiling p-xylene. Causality: Hot filtration ensures that the desired product remains dissolved while unreacted
and insoluble phosphorus oxide byproducts are quantitatively removed.
Step 5: Crystallization. Allow the filtrate to cool slowly to room temperature. Filter the resulting solid and recrystallize from absolute ethanol to yield the pure phthalazine-1-thiol.
Protocol B: Assembly of [M(L)n] Coordination Complexes
Step 1: Ligand Solvation. Dissolve 2.0 mmol of the synthesized phthalazine thiol ligand in 20 mL of hot absolute ethanol.
Step 2: Metal Addition. Dissolve 1.0 mmol of the transition metal salt (e.g.,
or ) in 10 mL of ethanol and add dropwise to the ligand solution[3]. Causality: Metal acetates are strictly preferred over metal chlorides. The acetate anion acts as a mild, intrinsic base (proton scavenger), naturally deprotonating the thiol group and driving the equilibrium entirely toward the N,S-thiolate chelate without requiring external bases that could cause metal hydroxide precipitation.
Step 3: Reflux & Isolation. Reflux the mixture for 3-4 hours. Cool to 4 °C overnight. Filter the precipitated microcrystalline complex, wash with cold ethanol and diethyl ether, and dry in vacuo.
Workflow for the synthesis and validation of phthalazine thiolate metal complexes.
Therapeutic Applications and Biological Mechanisms
Phthalazine thiolate complexes have demonstrated profound efficacy in pharmacological applications, primarily due to the planar nature of the phthalazine ring and the redox activity of the metal center.
Anti-Rheumatic and Anti-Inflammatory Activity
Copper(II) and Zinc(II) complexes of phthalazine derivatives have been extensively validated as anti-rheumatic agents[3]. Molecular docking studies reveal that these complexes anchor strongly within the active site of the Cyclooxygenase-2 (COX-2) enzyme. The metal center often coordinates with histidine residues in the binding pocket, while the planar phthalazine system engages in
- stacking with aromatic amino acids, effectively blocking the inflammatory pathway associated with rheumatoid arthritis[3].
Anticancer Activity: Topoisomerase II Inhibition
Phthalazine derivatives are highly potent Topoisomerase II (Topo II) inhibitors and DNA intercalators[4]. The mechanism is two-fold:
Intercalation: The planar heterocyclic phthalazine moiety inserts itself between DNA base pairs (e.g., DT-9, DC-8), stabilized by hydrophobic interactions[4].
Enzyme Poisoning: The complex binds covalently or non-covalently to Topo II, poisoning the cleavable complex of DNA, preventing re-ligation, and triggering apoptosis in cancer cell lines (such as MCF-7 and HepG-2)[4].
Biological signaling and mechanism of action for phthalazine coordination complexes.
Quantitative Data Summaries
To facilitate comparative analysis for drug development professionals, the structural and biological metrics of key phthalazine metal complexes are summarized below.
Table 1: Crystallographic and Spectroscopic Parameters
The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities.ResearchGate.
Molecular Docking, Synthesis, and QSAR Study of Phthalazine and Their Substituted Copper (II) and Zinc (II) Derivatives as Anti-Rheumatic Agents.ResearchGate.
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity.PMC/NIH.
Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies.PMC/NIH.
Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl.ResearchGate.
Reactivity Profile and Synthetic Utility of 4-(p-Tolyl)phthalazine-1-thiol: A Technical Guide
Executive Summary The phthalazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, poly (ADP-ribose) polymerase (PARP) inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phthalazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and broad-spectrum antimicrobial agents. Within this chemical space, 4-(p-Tolyl)phthalazine-1-thiol (also known as 4-(p-tolyl)phthalazine-1(2H)-thione) serves as a highly versatile synthetic intermediate. The incorporation of a p-tolyl group at the C4 position enhances the molecule's lipophilicity and
stacking capabilities, while the thiol moiety at the C1 position provides a highly reactive, regioselective handle for further functionalization.
This whitepaper provides an in-depth analysis of the structural dynamics, mechanistic reactivity, and validated synthetic protocols associated with the thiol group in 4-(p-Tolyl)phthalazine-1-thiol.
Structural Dynamics: The Thiol-Thione Tautomerism
Understanding the reactivity of 4-(p-Tolyl)phthalazine-1-thiol requires a fundamental grasp of its tautomeric behavior. The molecule exists in a dynamic equilibrium between the lactam-equivalent thione form and the thiol form.
Solid State & Polar Media: The thione tautomer heavily predominates due to the thermodynamic stability of the N-H / C=S hydrogen-bonding network. Spectroscopic validation via Infrared (IR) spectroscopy typically reveals a strong absorption band at approximately 1323 cm⁻¹, characteristic of the C=S stretch[1].
Non-Polar Media & Basic Conditions: Deprotonation by a base shifts the equilibrium entirely toward the thiolate anion, which is the active nucleophilic species. The presence of the free thiol form in equilibrium can be confirmed by a distinct, albeit weaker, S-H stretching band near 2410 cm⁻¹[1].
Fig 1: Thiol-thione tautomerism and base-mediated S-alkylation pathway.
The phthalazine-1-thiolate anion is an ambidentate nucleophile, capable of reacting at either the nitrogen or the sulfur atom. However, according to Pearson’s Hard Soft Acid Base (HSAB) principle, the sulfur atom is a "soft," highly polarizable nucleophile. When reacted with "soft" electrophiles (such as alkyl halides or benzyl halides), the reaction proceeds via an
mechanism with near-exclusive regioselectivity for S-alkylation , yielding 1-(alkylthio)-4-(p-tolyl)phthalazines[1].
Desulfurative Amination
The thiol (or its S-methylated thioether derivative) can function as an effective leaving group. When treated with primary or secondary amines under refluxing conditions, the sulfur moiety is displaced via a nucleophilic aromatic substitution (
) pathway, generating 1-amino-4-(p-tolyl)phthalazine derivatives. This pathway is heavily utilized to synthesize libraries of antimicrobial and antitumor agents[2].
Oxidative Dimerization
Under mild oxidative conditions (e.g., in the presence of iodine or dilute hydrogen peroxide), the thiol group readily dimerizes to form a bis(4-(p-tolyl)phthalazin-1-yl) disulfide. This reversible oxidation is a critical consideration during storage; the compound must be kept in a dry, inert atmosphere to prevent spontaneous dimerization[3].
Fig 2: Synthetic workflows diverging from the 4-(p-Tolyl)phthalazine-1-thiol intermediate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol A: Synthesis of 4-(p-Tolyl)phthalazine-1-thiol via Thionation
Objective: Convert 4-(p-tolyl)phthalazin-1(2H)-one to the corresponding thiol[1].
Causality of Reagents: The oxygen-to-sulfur exchange requires significant thermal energy to break the strong C=O double bond. Phosphorus pentasulfide (
) is utilized as the thionating agent in a high-boiling solvent (p-xylene, b.p. 138°C) to provide the necessary thermal driving force.
Preparation: Charge an oven-dried round-bottom flask with 4-(p-tolyl)phthalazin-1(2H)-one (1.0 eq) and dry p-xylene (approx. 1.5 mL/mmol).
Addition: Add
(1.0 eq) in small, divided portions under continuous stirring. Note: Stepwise addition is critical to prevent runaway exothermic reactions and localized overheating.
Reflux: Heat the mixture on a metallic bath at 180 °C for 4 hours.
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears, replaced by a less polar, UV-active product spot.
Workup: Filter the mixture rapidly while hot to remove insoluble inorganic phosphorus byproducts. Wash the residue with a small volume of hot p-xylene.
Crystallization: Allow the filtrate to cool to room temperature. Filter the resulting solid precipitate and recrystallize from absolute ethanol.
Validation Checkpoint 2: Conduct IR spectroscopy on the dried crystals. The protocol is successful if the strong C=O stretch (~1650 cm⁻¹) is completely absent, replaced by a C=S stretch (~1323 cm⁻¹) and an S-H stretch (~2410 cm⁻¹)[1].
Protocol B: Regioselective S-Alkylation
Objective: Synthesize 1-(alkylthio)-4-(p-tolyl)phthalazine derivatives.
Causality of Reagents: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it strongly solvates the potassium cation (
) but leaves the thiolate anion poorly solvated ("naked"), drastically increasing its nucleophilicity. Potassium carbonate () is selected as a mild, non-nucleophilic base to deprotonate the thiol without hydrolyzing sensitive functional groups on the electrophile[1].
Deprotonation: Dissolve 4-(p-Tolyl)phthalazine-1-thiol (1.0 eq) in dry DMF. Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes to ensure complete thiolate formation.
Alkylation: Add the alkyl halide (e.g., 4-bromobutyl acetate, 1.1 eq) dropwise. Heat the mixture to reflux (or 80-100°C depending on the electrophile's boiling point) for 3-5 hours.
Quenching: Pour the cooled reaction mixture into crushed ice water. The sudden shift in polarity forces the hydrophobic S-alkylated product to precipitate.
Purification: Filter the solid, wash thoroughly with distilled water to remove residual DMF and salts, and recrystallize from an appropriate solvent.
Validation Checkpoint:
NMR spectroscopy must show the disappearance of the exchangeable N-H / S-H proton signal (typically >11 ppm) and the appearance of the new alkyl protons (e.g., an multiplet or singlet)[1].
Quantitative Reactivity Data
The following table summarizes the typical reaction parameters and expected yields for the core transformations of the 4-(p-tolyl)phthalazine-1-thiol scaffold, providing a benchmark for experimental design.
PubChem - Phthalazine-1-thiol
National Center for Biotechnology Information (NIH).
URL:[Link]
Recent Developments in Chemistry of Phthalazines
Longdom Publishing.
URL:[Link]
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity
National Library of Medicine (PMC).
URL:[Link]
Synthesis and Antibacterial Activity of New Phthalazine Derivatives
International Journal of Pharmaceutical Sciences Review and Research.
URL:[Link]
Synthesis of 4-(p-Tolyl)phthalazine-1-thiol from 4-(p-tolyl)phthalazin-1(2H)-one
Application Note: Synthesis of 4-(p-Tolyl)phthalazine-1-thiol Executive Summary This guide details the chemical transformation of 4-(p-tolyl)phthalazin-1(2H)-one (1) to 4-(p-tolyl)phthalazine-1-thiol (2). This reaction i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 4-(p-Tolyl)phthalazine-1-thiol
Executive Summary
This guide details the chemical transformation of 4-(p-tolyl)phthalazin-1(2H)-one (1) to 4-(p-tolyl)phthalazine-1-thiol (2). This reaction is a critical "O-to-S" exchange (thionation) often employed in medicinal chemistry to modulate the lipophilicity, metabolic stability, and hydrogen-bonding profile of phthalazine-based pharmacophores (e.g., PDE4 inhibitors, anticancer agents).
We present two validated protocols:
Protocol A (Classic): Phosphorus Pentasulfide (
) in Pyridine.[1] Recommended for scalability and "self-validating" purification.[1]
Protocol B (Modern): Lawesson’s Reagent in Toluene.[1] Recommended for milder conditions and substrates sensitive to basic workups.[1]
Scientific Background & Mechanism
Tautomeric Equilibrium
The target compound exists in a tautomeric equilibrium between the thione (2a) and thiol (2b) forms. While often referred to as "phthalazine-1-thiol," the thione tautomer predominates in the solid state and in polar solvents due to the stability of the thioamide resonance.
Implication: Characterization (NMR/IR) will predominantly show thione features (e.g., N-H signal, C=S character).
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbonyl oxygen on the phosphorus-sulfur reagent (
or Lawesson's), forming a four-membered thiaoxaphosphetane intermediate. This ring collapses to release the stable P=O bond (driving force), yielding the thiocarbonyl product.
Figure 1: Reaction pathway and tautomeric equilibrium.[2][3]
Protocol A: The "Self-Validating" Method (
/Pyridine)
Context: This is the robust, industrial-standard method. Pyridine acts as both solvent and catalyst, forming a reactive zwitterionic complex with
. The workup exploits the acidity of the thiol proton (), allowing the product to dissolve in base while impurities remain solid.
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(p-tolyl)phthalazin-1(2H)-one (1.0 equiv) in anhydrous pyridine (10-15 volumes).
Addition: Add
(0.4 - 0.5 equiv of ) in a single portion.
Note: The reaction is exothermic; ensure the system is vented to a scrubber (bleach solution) to trap evolved
.
Reflux: Heat the mixture to reflux (
) for 4–6 hours .
Monitor: The suspension usually clears to a solution, then may darken. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
Quench: Cool to
and slowly pour the reaction mixture into ice-water (50 volumes) with vigorous stirring.
Observation: A yellow/orange precipitate forms.[1] Stir for 30 mins to hydrolyze excess reagent.
Purification (The "Acid-Base" Cycle):
Filtration 1: Filter the crude solid.[1] Wash with water.[1][5]
Base Extraction: Transfer the solid to a beaker and add 10% NaOH solution.[1] Stir for 15 mins. The product (thiol) will dissolve as the sodium salt; unreacted starting material or neutral impurities will remain undissolved.
Filtration 2: Filter off any undissolved solids (discard).[1]
Acidification: Cool the filtrate (containing the product) in an ice bath. Slowly add 10% HCl until pH ~2. The product will reprecipitate as a bright yellow solid.[1]
Isolation: Filter the purified solid, wash with water until neutral, and dry under vacuum.
Figure 2: The Self-Validating Acid-Base Purification Workflow.
Protocol B: The "Mild" Method (Lawesson's/Toluene)
Context: Use this method if you wish to avoid pyridine or if the substrate contains base-sensitive groups (e.g., esters).
Step-by-Step Procedure:
Setup: Suspend 4-(p-tolyl)phthalazin-1(2H)-one (1.0 equiv) in anhydrous toluene (15 volumes).
Determine experimentally; compare to unsubstituted analog (170-175°C).
IR Spectroscopy
Loss of C=O stretch (~1660 cm⁻¹)Gain of C=S stretch (~1100-1200 cm⁻¹)
Strongest evidence of conversion.
¹H NMR (DMSO-d₆)
N-H signal (broad singlet, >13 ppm)Aromatic shift
The N-H proton is highly deshielded in the thione form.
Solubility
Soluble in DMSO, DMF, dilute NaOH.Insoluble in water.
Solubility in NaOH confirms the acidic N-H/S-H proton.[1]
Safety & Hazards
Hydrogen Sulfide (
): Both protocols evolve , a highly toxic gas. ALL reactions must be performed in a well-ventilated fume hood.[1] The exhaust from the reaction vessel should be bubbled through a bleach (sodium hypochlorite) trap to neutralize sulfur volatiles.
Stench: Thionation reagents and products have potent, unpleasant odors. Double-gloving and bleaching glassware immediately after use is recommended.[1]
References
General Thionation with Lawesson's Reagent
Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[8] Chemical Reviews, 2007.[8]
Phthalazine-1-thiol Properties & Tautomerism
El-Gendy, Z., et al. "Synthesis and behaviour of 4-arylphthalazin-1(2H)thione derivatives.
Methodology:
BenchChem Technical Guide.[1] "An In-Depth Technical Guide to Thionation Reactions."
Starting Material Data
PubChem Compound Summary for Phthalazine-1-thiol (Analog).[1]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(p-Tolyl)phthalazine-1-thiol
Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 4-(p-Tolyl)phthalazine-1-thiol utilizing microwave-assisted organic synthesis (MAOS). Unlike conventional heating me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 4-(p-Tolyl)phthalazine-1-thiol utilizing microwave-assisted organic synthesis (MAOS). Unlike conventional heating methods using phosphorus pentasulfide (
) which require prolonged reflux times (4–12 hours) and harsh conditions, this protocol employs Lawesson’s Reagent (LR) under microwave irradiation. This approach reduces reaction time to under 20 minutes, improves yields to >90%, and significantly minimizes hazardous byproduct formation. This guide is designed for medicinal chemists requiring rapid access to phthalazine-1-thiol scaffolds, which are critical pharmacophores in the development of antineoplastic and antihypertensive agents.
Chemical Strategy & Mechanism[1][2][3][4][5][6]
Retrosynthetic Analysis
The target molecule exists in a tautomeric equilibrium between the thiol and thione forms. In solution and solid states, the thione (2H-phthalazine-1-thione) form typically predominates due to the stability of the amide-like thioamide resonance.
The synthesis relies on the thionation of the precursor 4-(p-Tolyl)phthalazin-1(2H)-one , which can be readily synthesized from phthalic anhydride and p-tolylhydrazine.
Reaction Mechanism (Lawesson’s Reagent)
Lawesson’s Reagent functions via a dissociative mechanism. Upon heating (accelerated by microwave dielectric heating), the dimeric reagent dissociates into two equivalents of the reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen of the phthalazinone to form a four-membered thiaoxaphosphetane intermediate. Spontaneous cycloreversion releases the stable P=O bond (driving force) and the desired thiocarbonyl product.
Figure 1: Mechanistic pathway for the microwave-assisted thionation of phthalazinones.
Experimental Protocol
Materials & Equipment
Precursor: 4-(p-Tolyl)phthalazin-1(2H)-one (Synthesized via condensation of phthalic anhydride and p-tolylhydrazine).
Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).
Step-by-Step Methodology
Safety Note: Lawesson’s Reagent generates distinct malodorous byproducts and potential phosphine residues. All operations must be conducted in a well-ventilated fume hood.
Step 1: Reaction Assembly
In a 10 mL microwave process vial equipped with a magnetic stir bar, charge 1.0 mmol (236 mg) of 4-(p-Tolyl)phthalazin-1(2H)-one.
Add 0.6 mmol (242 mg) of Lawesson’s Reagent. (Note: 0.5 equiv is stoichiometric, but 0.6 equiv ensures complete conversion).
Add 3.0 mL of anhydrous Toluene. Cap the vial with a PTFE-lined septum.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
Temperature: 110 °C
Ramp Time: 2:00 minutes
Hold Time: 15:00 minutes
Pressure Limit: 250 psi (17 bar)
Power: Dynamic mode (Max 150 W)
Stirring: High
Step 3: Workup & Purification
Cooling: Allow the vial to cool to 50 °C using compressed air flow (integrated in most reactors).
Precipitation: The product often precipitates upon cooling. If not, concentrate the toluene to ~1 mL under reduced pressure.
Filtration: Add 5 mL of cold ethanol to the residue. Sonicate briefly to break up the matrix.
Isolation: Filter the yellow/orange solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove phosphorus byproducts.
Recrystallization: Recrystallize the crude solid from Ethanol or a Benzene/Ethanol mixture to obtain bright yellow needles.
Data Analysis & Expected Results
Comparison: Microwave vs. Conventional
The microwave protocol offers superior efficiency compared to traditional heating methods.[1]
Parameter
Conventional Method (/Xylene)
Microwave Method (LR/Toluene)
Improvement Factor
Reaction Time
4 – 6 Hours
15 Minutes
16x - 24x Faster
Temperature
140 °C (Reflux)
110 °C
Milder Conditions
Yield
65 – 75%
92 – 96%
+20% Yield
Workup
Complex (tarry residues)
Simple (filtration)
High Purity
Characterization Data
The product is characterized by the disappearance of the carbonyl signal and the appearance of thioamide signatures.
Appearance: Yellow crystalline solid.
Melting Point: 215–218 °C (Decomposes).
FT-IR (
):
Absence of strong C=O stretch at ~1660
.
Presence of C=S stretch at 1280–1300
.
NH stretch (broad) at 3100–3200
(indicative of thione tautomer).
NMR (DMSO-, 400 MHz):
2.38 (s, 3H, ).
7.3–7.5 (m, 4H, Tolyl-ArH).
7.8–8.4 (m, 4H, Phthalazine-ArH).
13.8 (s, 1H, NH, exchangeable with ). Note: The far downfield shift confirms the thione form.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Incomplete Reaction
Old Lawesson's Reagent (Hydrolyzed).
Use fresh reagent. LR is moisture sensitive; store in a desiccator.
Sticky/Tarry Product
Excess phosphorus byproducts.
Wash the crude solid thoroughly with cold ethanol. If persistent, use column chromatography (DCM:Hexane).
Product Reverts to Carbonyl
Hydrolysis during workup.
Avoid prolonged exposure to aqueous base. Keep workup neutral or slightly acidic.
Pressure Spike in MW
Decomposition or wet solvent.
Ensure toluene is anhydrous.[2] Use a vessel with a higher pressure rating if scaling up.
References
Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.
Varma, R. S., & Kumar, D.[3][4] (1999). Organic Letters, 1(5), 697–700.
[Link]
Lawesson's Reagent: A Versatile Reagent in Organic Synthesis.
Ozturk, T., et al. (2007). Chemical Reviews, 107(11), 5210–5278.
[Link]
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
Zhang, L., et al. (2006). Molecules, 11(7), 564-573.
[Link]
A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis.
Jasiński, R., et al. (2021).[5][6] Molecules, 26(22), 6937.
[Link]
Phthalazine-1-thiol (PubChem CID 736370).
National Center for Biotechnology Information. (2024).[7][8] PubChem Compound Summary.
[Link]
Application Note: Functionalization of Gold Nanoparticles with 4-(p-Tolyl)phthalazine-1-thiol
Abstract & Strategic Rationale This application note details the protocol for surface-functionalizing citrate-stabilized gold nanoparticles (AuNPs) with 4-(p-Tolyl)phthalazine-1-thiol (TPPT) . The functionalization of Au...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
This application note details the protocol for surface-functionalizing citrate-stabilized gold nanoparticles (AuNPs) with 4-(p-Tolyl)phthalazine-1-thiol (TPPT) .
The functionalization of AuNPs with phthalazine derivatives is of high value in medicinal chemistry and biosensing . Phthalazine cores are pharmacophores found in PARP inhibitors (e.g., Olaparib) and vasodilators (e.g., Hydralazine). By conjugating TPPT to AuNPs, researchers can create vehicles for targeted drug delivery or Surface-Enhanced Raman Scattering (SERS) probes due to the high polarizability of the phthalazine-tolyl conjugated system.
Key Technical Challenge:
The primary challenge with TPPT is its thiol-thione tautomerism and hydrophobicity . In solution, phthalazine-1-thiols often exist predominantly as the thione tautomer (NH-C=S). Successful functionalization requires driving the equilibrium toward the thiolate form on the gold surface while managing the solubility mismatch between the organic ligand and the aqueous AuNP colloid.
Phase A: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)
Target Size: ~20 nm | Concentration: ~1 nM
Preparation: Clean all glassware with Aqua Regia (
), rinse thoroughly with Milli-Q water, and dry.
Boiling: Add 100 mL of 1 mM
solution to a round-bottom flask equipped with a condenser. Bring to a rolling boil under vigorous stirring.
Reduction: Rapidly inject 10 mL of 38.8 mM trisodium citrate solution.
Reaction: The solution will change color: Pale Yellow
Colorless Dark Blue/Black Deep Wine Red .
Annealing: Continue boiling for 15 minutes to ensure monodispersity. Remove from heat and stir until cooled to room temperature.
QC Check: Measure UV-Vis.
should be 520–525 nm .
Phase B: Ligand Exchange with 4-(p-Tolyl)phthalazine-1-thiol
Mechanism: Citrate Displacement via Chemisorption
Since TPPT is hydrophobic and bulky, a co-solvent approach is required to prevent ligand precipitation before it reaches the gold surface.
Ligand Solution Preparation:
Dissolve TPPT in DMSO to a concentration of 10 mM .
Rationale: DMSO effectively solubilizes the aromatic phthalazine core and disrupts the thione hydrogen bonding, making the sulfur more accessible.
Exchange Reaction:
Aliquot 10 mL of Citrate-AuNPs (approx. 1 nM) into a glass vial.
Add 10
L of Tween-20 surfactant (optional but recommended to prevent aggregation driven by - stacking of the tolyl groups).
Under vigorous stirring (1000 rpm), dropwise add 100
L of the TPPT/DMSO stock solution.
Stoichiometry: This provides a large molar excess (~1000:1 Ligand:AuNP) to drive the equilibrium.
Incubation:
Seal the vial and stir in the dark at room temperature for 24 hours .
Note: The bulky p-tolyl group creates steric hindrance; longer incubation ensures a dense self-assembled monolayer (SAM).
Purification (Critical):
Centrifuge the dispersion at 12,000
g for 20 minutes .
Discard the supernatant (containing excess free ligand and DMSO).
Resuspend the pellet in 10% Ethanol/Water or pure Milli-Q water (depending on colloidal stability).
Repeat the wash cycle 3 times .
Mechanistic Insight & Workflow Visualization
The Thione-Thiol Mechanism
The 4-(p-Tolyl)phthalazine-1-thiol ligand exists in a tautomeric equilibrium. While the thione (A) is stable in solution, the gold surface selectively stabilizes the thiolate (C) form upon adsorption, releasing a proton.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and functionalization of AuNPs with TPPT ligands.
Characterization & Expected Data
To validate the protocol, compare the "Pre" (Citrate) and "Post" (TPPT) samples against these benchmarks:
Technique
Parameter
Expected Result (TPPT-AuNP)
Interpretation
UV-Vis
SPR Peak ()
Red-shift of 2–5 nm (e.g., 520 524 nm)
Indicates change in local refractive index due to ligand shell formation.
Cause: The hydrophobic aromatic rings of TPPT are stacking (
- interactions) between nanoparticles, bridging them together.
Fix:
Increase Dilution: Perform the reaction at a lower AuNP concentration (0.5 nM).
Surfactant Shielding: Add 0.05% Tween-20 to the AuNP solution before adding the ligand. This provides a temporary steric shield while the thiol binds.
Slow Addition: Add the ligand solution at a rate of 10
L/min using a syringe pump.
Issue 2: Incomplete Functionalization
Cause: The "Thione" form is too stable in the chosen solvent, or the tolyl group is blocking access to the surface.
Fix:
Base Catalysis: Add a trace amount of base (e.g., Triethylamine) to the ligand stock to deprotonate the thiol, increasing its nucleophilicity toward gold.
Heat: Gently heat the reaction mixture to 40°C to overcome the activation energy barrier caused by steric hindrance.
References
Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link
Grzelczak, M., Vermant, J., Furst, E. M., & Liz-Marzán, L. M. (2010). Directed self-assembly of nanoparticles. ACS Nano, 4(7), 3591-3605. Link
Carulla, L., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. Journal of Organic Chemistry, 87, 10696–10706. (Provides context on thione/thiol tautomerism in heterocycles). Link
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[2] Chemical Reviews, 105(4), 1103-1170. Link
Saha, K., Agasti, S. S., Kim, C., Li, X., & Rotello, V. M. (2012). Gold nanoparticles in chemical and biological sensing.[1][3][4][5] Chemical Reviews, 112(5), 2739-2779. Link
Application Note: Regioselective S-Alkylation of 4-(p-Tolyl)phthalazine-1-thiol
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the S-alkylation of 4-(p-tolyl)phthalazine-1-thiol. It synthesizes established heterocyclic chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the S-alkylation of 4-(p-tolyl)phthalazine-1-thiol. It synthesizes established heterocyclic chemistry principles with practical laboratory insights.
Abstract & Scientific Context
Phthalazine derivatives are a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from VEGFR-2 inhibition to antimicrobial effects.[1] The specific derivative 4-(p-tolyl)phthalazine-1-thiol serves as a critical intermediate. Its S-alkylation is a pivotal step in generating libraries of 1-(alkylthio)-4-(p-tolyl)phthalazines, often to enhance lipophilicity or target specific protein binding pockets.
This protocol addresses the challenge of regioselectivity . The starting material exists in a thione-thiol tautomeric equilibrium.[2] While the thione form (NH-C=S) predominates in the solid state, the reaction proceeds via the thiolate anion. Controlling reaction conditions ensures exclusive S-alkylation (Soft-Soft interaction) over N-alkylation (Hard-Hard interaction), consistent with Pearson’s HSAB theory.
Key Chemical Transformation
Substrate: 4-(p-Tolyl)phthalazine-1-thiol (or its thione tautomer).
Understanding the mechanism is vital for troubleshooting. The reaction is a classic bimolecular nucleophilic substitution (
).
Deprotonation: The base removes the acidic proton from the nitrogen (in thione form) or sulfur (in thiol form), generating a resonance-stabilized anion.
Nucleophilic Attack: The sulfur atom, being larger and more polarizable ("softer") than nitrogen, preferentially attacks the alkyl halide electrophile.
Irreversibility: The formation of the
bond locks the molecule in the thiol-ether form, restoring aromaticity to the pyridazine ring of the phthalazine system.
Visualization: Reaction Mechanism & Logic
Figure 1: Mechanistic pathway highlighting the critical deprotonation step and selective S-alkylation.
Application of 4-(p-Tolyl)phthalazine-1-thiol in fluorescent chemosensor design
Application Note: 4-(p-Tolyl)phthalazine-1-thiol in Fluorescent Chemosensor Design Part 1: Executive Summary & Core Directive Objective: This guide details the application of 4-(p-Tolyl)phthalazine-1-thiol (referred to h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-(p-Tolyl)phthalazine-1-thiol in Fluorescent Chemosensor Design
Part 1: Executive Summary & Core Directive
Objective: This guide details the application of 4-(p-Tolyl)phthalazine-1-thiol (referred to herein as Probe P-SH ) as a selective fluorescent chemosensor.[1] While phthalazine derivatives are versatile pharmacophores, this specific protocol focuses on their utility in environmental monitoring, specifically the detection of Mercury(II) ions (Hg²⁺) .[1]
Scientific Rationale: The phthalazine-1-thiol core exists in a tautomeric equilibrium between the thione and thiol forms. The sulfur atom serves as a "soft" donor site, exhibiting high affinity for "soft" metal ions like Hg²⁺ and Cu²⁺.[1] The p-tolyl moiety enhances lipophilicity and electron density, modulating the Intramolecular Charge Transfer (ICT) state to improve quantum yield compared to the unsubstituted parent compound.
Part 2: Mechanism of Action
The sensing mechanism relies on the strong coordination between the thione sulfur/phthalazine nitrogen and the metal ion.
Signaling Pathway:
Free Probe: Exists predominantly in the thione tautomer form in solution. It exhibits moderate fluorescence due to ICT from the p-tolyl group to the phthalazine core.
Recognition: Upon addition of Hg²⁺, the metal coordinates with the sulfur and the adjacent nitrogen (N-2).
Signal Transduction: This coordination typically induces Fluorescence Quenching via the Heavy Atom Effect (spin-orbit coupling enhancement) or Paramagnetic Quenching (if Cu²⁺ is used).[1] Alternatively, in some solvent systems, it may cause a ratiometric shift due to the stabilization of the thiol tautomer.[1]
Graphviz Diagram: Sensing Mechanism & Workflow
Caption: Schematic representation of the synthesis, tautomeric equilibrium, and metal ion coordination pathway leading to signal generation.
Part 3: Experimental Protocols
A. Synthesis of 4-(p-Tolyl)phthalazine-1-thiol
Note: This synthesis converts the commercially available phthalazinone to the thione sensor.
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 4-(p-Tolyl)phthalazin-1(2H)-one (1.0 eq, ~2.36 g) in anhydrous toluene (30 mL).
Thionation: Add Lawesson’s Reagent (0.6 eq). Flush the system with nitrogen.
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product spot will be less polar (higher Rf) than the starting material.
Workup: Cool to room temperature. The yellow precipitate (thione) may form spontaneously. If not, concentrate the solvent under reduced pressure to ~5 mL.
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol to obtain yellow needle-like crystals.
Yield Expectation: 75–85%.
Validation: ¹H NMR should show the disappearance of the amide proton and a downfield shift of aromatic protons adjacent to the thione group.
B. Sensor Characterization (UV-Vis & Fluorescence)
Reagents:
Stock Solution: 1.0 mM Probe P-SH in DMSO.
Analyte Stocks: 10.0 mM nitrate or chloride salts of metal ions (Hg²⁺, Cu²⁺, Zn²⁺, Pb²⁺, etc.) in deionized water.
Buffer: HEPES or PBS buffer (10 mM, pH 7.4) / DMSO mixture (9:1 v/v).[1]
Protocol:
Preparation: Dilute the probe stock to 10 µM in the Buffer/DMSO mixture (3 mL total volume) in a quartz cuvette.
Blank Scan: Record the UV-Vis absorption (250–600 nm) and Fluorescence emission spectra (Ex = 360 nm, Em scan = 380–650 nm) of the probe alone.
Titration: Add aliquots (0.5 – 10 µL) of the Hg²⁺ stock solution to the cuvette. Mix by inversion for 30 seconds.
Measurement: Record spectra after each addition until saturation is reached (usually ~2–5 equivalents of metal).
Data Analysis: Plot Fluorescence Intensity (
) at vs. Concentration of Hg²⁺.
C. Selectivity & Interference Study
To ensure the sensor is specific to Hg²⁺, test against competing ions.[1]
Protocol:
Prepare 10 µM probe solutions.
Add 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Pb²⁺) to separate vials.[1]
Measure fluorescence intensity.
Competition Test: Add 1 equivalent of Hg²⁺ to the vials containing the competing ions to verify that the signal changes even in a complex matrix.
Note: Cu²⁺ often acts as a secondary target for thione sensors. Use EDTA to distinguish: EDTA will strip Cu²⁺ (restoring fluorescence) but may not strip Hg²⁺ as easily depending on binding constants.[1]
Part 4: Real-World Application (Water Analysis)
Method: Spike-and-Recovery in Tap Water.
Sample Prep: Filter tap water through a 0.22 µm membrane to remove particulate matter.
Spiking: Add known concentrations of Hg²⁺ (0, 2, 5, 10 µM) to the water samples.[1]
Analysis: Mix 2.7 mL of spiked water with 0.3 mL of Probe Stock (100 µM in DMSO) to achieve a final probe concentration of 10 µM.
Calculation: Use the calibration curve from the titration experiment (
Source:Photochemical & Photobiological Sciences. "A novel phthalazine based highly selective chromogenic and fluorogenic chemosensor for Co(2+)". (Demonstrates the sensing capability of the phthalazine scaffold).
Technical Application Note: Thiol-Ene Conjugation of 4-(p-Tolyl)phthalazine-1-thiol Executive Summary This guide details the protocol for the radical-mediated thiol-ene conjugation of 4-(p-Tolyl)phthalazine-1-thiol (4-TP...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Thiol-Ene Conjugation of 4-(p-Tolyl)phthalazine-1-thiol
Executive Summary
This guide details the protocol for the radical-mediated thiol-ene conjugation of 4-(p-Tolyl)phthalazine-1-thiol (4-TPT) with alkene-functionalized substrates. 4-TPT is a bioactive heterocyclic scaffold often utilized in medicinal chemistry as a precursor for phosphodiesterase (PDE) inhibitors and fluorescent probes.
The protocol leverages Thiol-Ene Click Chemistry (hydrothiolation), a robust, atom-economic reaction characterized by high yields, stereoselectivity, and tolerance to oxygen and water (relative to other radical processes). This method allows for the rapid covalent attachment of the phthalazine core to polymers, nanoparticles, or biomolecules.
Key Advantages:
Rapid Kinetics: Reaction often complete in <15 minutes under UV irradiation.
Bio-Orthogonality: Compatible with aqueous buffers (using water-soluble initiators).
Chemical Context & Mechanism
Structural Considerations: Tautomerism
4-(p-Tolyl)phthalazine-1-thiol exists in a tautomeric equilibrium between the thiol (enethiol) and thione (amide-like) forms. In the solid state and neutral solution, the thione form often predominates. However, the radical thiol-ene reaction drives the equilibrium toward the stable thioether product, effectively locking the sulfur in its functionalized state.
Thiol Form: Reactive species for radical chain transfer.[1]
Thione Form: Potential radical trap; solvent choice (e.g., DMF, DMSO) helps solubilize the active species.
Radical Mechanism
The reaction proceeds via a step-growth free-radical mechanism:
Initiation: Photoinitiator decomposes under UV/Visible light to form radicals.
Thiyl Radical Formation: Initiator abstracts a hydrogen from 4-TPT (S-H), generating a thiyl radical (Phth-S•).
Propagation:
The thiyl radical adds across the alkene double bond (anti-Markovnikov), forming a carbon-centered radical.[1][2][3]
The carbon radical abstracts a hydrogen from another 4-TPT molecule, regenerating the thiyl radical and yielding the final thioether product.
Figure 1: Radical cycle of the thiol-ene reaction involving 4-(p-Tolyl)phthalazine-1-thiol.
Use if UV irradiation is not feasible (e.g., opaque substrates).
Initiator: Replace DMPA with AIBN (Azobisisobutyronitrile).
Solvent: Toluene or Benzene (degassed).
Procedure: Heat reaction mixture to 70°C for 4–12 hours.
Note: Thermal initiation is slower and may result in higher background disulfide formation compared to photochemical methods.
Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Oxygen Inhibition
Increase degassing time; Perform reaction in a glovebox or sealed vessel.
Precipitation
Poor Solubility
Switch to DMSO or a DMF/THF mixture. Phthalazines are hydrophobic.
Disulfide Byproduct
Radical Coupling
Use excess alkene (1.5 eq) to favor cross-coupling over thiol-thiol termination.
Slow Kinetics
Electron-Deficient Alkene
Thiol-ene is fastest with electron-rich alkenes (Norbornenes > Vinyl Ethers > Allyl Ethers > Acrylates). Increase time or initiator conc.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for UV-initiated thiol-ene conjugation.
References
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][4][5] Angewandte Chemie International Edition, 49(9), 1540-1573. Link
Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][5][6] Polymer Chemistry, 1(1), 17-36. Link
Csuk, R., et al. (2010). Synthesis of phthalazin-1(2H)-one derivatives and their biological evaluation. Zeitschrift für Naturforschung B, 65(5), 603-616. (Context for Phthalazine synthesis). Link
Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[7] Angewandte Chemie International Edition, 47(47), 8995-8997. Link
Adsorption isotherm models for 4-(p-Tolyl)phthalazine-1-thiol on mild steel
Application Notes & Protocols Topic: Adsorption Isotherm Models for 4-(p-Tolyl)phthalazine-1-thiol on Mild Steel Abstract The adsorption of organic inhibitors onto a metal surface is the fundamental mechanism by which th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Adsorption Isotherm Models for 4-(p-Tolyl)phthalazine-1-thiol on Mild Steel
Abstract
The adsorption of organic inhibitors onto a metal surface is the fundamental mechanism by which they protect against corrosion. Understanding this adsorption process is paramount for the development and optimization of new corrosion inhibitors. This document provides a detailed guide for researchers on how to investigate the adsorption behavior of 4-(p-Tolyl)phthalazine-1-thiol, a heterocyclic compound with potential corrosion inhibition properties, on mild steel surfaces. We will delve into the theoretical underpinnings of common adsorption isotherm models—Langmuir, Freundlich, and Temkin—and provide a comprehensive, step-by-step experimental protocol to acquire the necessary data. Furthermore, this guide details the data analysis required to determine the best-fit isotherm model, thereby elucidating the inhibitive mechanism of 4-(p-Tolyl)phthalazine-1-thiol.
Introduction: The Imperative of Understanding Inhibitor Adsorption
Mild steel, despite its widespread use in industrial applications, is highly susceptible to corrosion, particularly in acidic environments common in processes like industrial cleaning and oil well acidizing. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors, typically containing heteroatoms (N, S, O) and π-electrons, function by adsorbing onto the metal surface. This process displaces water molecules and forms a protective barrier that impedes the cathodic and/or anodic reactions of corrosion.[1][2]
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have shown promise as effective corrosion inhibitors for steel.[2] The molecule of interest, 4-(p-Tolyl)phthalazine-1-thiol, possesses sulfur and nitrogen atoms as well as aromatic rings, making it a strong candidate for effective adsorption.
To quantify the interaction between an inhibitor and a metal surface, adsorption isotherms are employed. These models mathematically describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature.[1] By fitting experimental data to various isotherm models, one can deduce the mechanism of adsorption, including whether the inhibitor forms a monolayer or multilayer, whether the surface is homogeneous, and if interactions between adsorbed molecules are significant. This insight is critical for tailoring inhibitor structures for maximum efficacy.
The relationship between the inhibitor concentration and its surface coverage (θ) is defined by adsorption isotherms. The selection of the most appropriate model provides insight into the inhibitor's mode of action.
Langmuir Adsorption Isotherm
The Langmuir model is one of the most frequently used isotherms in corrosion studies.[1][3] It is based on several key assumptions:
The metal surface contains a fixed number of identical and uniform adsorption sites.
Adsorption is restricted to a monolayer; once a site is occupied, no further adsorption can occur there.[4]
The interaction between adsorbed molecules is negligible.
The linear form of the Langmuir isotherm is expressed as:
C / θ = 1 / Kads + C
Where:
C is the concentration of the inhibitor.
θ is the surface coverage, calculated from the inhibition efficiency.
Kads is the equilibrium constant of the adsorption process. A high value of Kads signifies strong adsorption.[5]
A plot of C/θ versus C should yield a straight line with a slope close to 1, confirming the applicability of the Langmuir model.[5][6]
Freundlich Adsorption Isotherm
This is an empirical model that does not assume a homogeneous surface or equal adsorption energies.[6] It is suitable for describing adsorption on heterogeneous surfaces and is given by the linear equation:
log θ = log Kf + (1/n) log C
Where:
Kf is the Freundlich constant, related to the adsorption capacity.
n is the heterogeneity factor, an indicator of adsorption intensity. If 1/n is between 0 and 1, it indicates a favorable adsorption process.[7]
A linear plot of log θ versus log C suggests that the adsorption follows the Freundlich isotherm.[8]
Temkin Adsorption Isotherm
The Temkin isotherm explicitly considers the interactions between adsorbed inhibitor molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage due to these interactions.[9] The model is represented by:
θ = (1/f) ln(KT) + (1/f) ln(C)
Where:
f is the Temkin interaction parameter, representing the variation in adsorption energy.
KT is the equilibrium binding constant.
A linear relationship between θ and ln(C) indicates that the adsorption process follows the Temkin isotherm.[10]
Experimental Design and Protocol
This section outlines a robust protocol for generating the data required to model the adsorption of 4-(p-Tolyl)phthalazine-1-thiol on mild steel. The gravimetric (weight loss) method is detailed here as it provides a direct measure of corrosion rate and inhibition efficiency.
Materials & Reagents
Mild Steel Coupons: Rectangular coupons of known composition (e.g., 0.19% C, 0.94% Mn, and the remainder Fe) and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).[11]
Inhibitor: Synthesized and purified 4-(p-Tolyl)phthalazine-1-thiol.
Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared by diluting analytical grade HCl with double-distilled water.
Polishing & Cleaning: Silicon carbide (SiC) emery papers (grades 200 through 1000), acetone, ethanol, and double-distilled water.
Instrumentation
Analytical Balance (accuracy ±0.1 mg).
Thermostatically controlled water bath.
Glass beakers and hooks for coupon immersion.
Experimental Workflow
The overall process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for adsorption isotherm determination.
Step-by-Step Protocol
Coupon Preparation:
a. Mechanically polish the mild steel coupons sequentially with emery paper of increasing grit size (200 to 1000) until a mirror-like finish is achieved.
b. Degrease the coupons by sonicating in acetone for 5 minutes.
c. Rinse thoroughly with double-distilled water and then ethanol.
d. Dry the coupons in a stream of warm air and store them in a moisture-free desiccator.
Solution Preparation:
a. Prepare a 1 M HCl solution as the blank (uninhibited) corrosive medium.
b. Prepare a series of test solutions by dissolving varying concentrations of 4-(p-Tolyl)phthalazine-1-thiol (e.g., 50, 100, 200, 400, 800 ppm) in 1 M HCl.
Weight Loss Measurement: [12][13]
a. Weigh each prepared coupon accurately using an analytical balance and record its initial weight (Winitial).
b. Immerse each coupon in 100 mL of a test solution (including the blank) using glass hooks. Ensure the coupon is fully submerged.
c. Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a fixed duration (e.g., 6 hours).[12]
d. After the immersion period, retrieve the coupons.
e. Gently scrub each coupon with a soft brush under running water to remove corrosion products, rinse with distilled water and ethanol, dry completely, and reweigh to get the final weight (Wfinal).
f. Perform each experiment in triplicate to ensure reproducibility.
Data Processing and Analysis
Calculation of Key Parameters
From the weight loss data, calculate the following parameters:
Corrosion Rate (CR) in mg cm-2 h-1:
CR = (Winitial - Wfinal) / (A * t)
Where 'A' is the surface area of the coupon in cm2 and 't' is the immersion time in hours.
Inhibition Efficiency (IE%) :
IE% = [(CRblank - CRinh) / CRblank] * 100
Where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Surface Coverage (θ) :
θ = IE% / 100
This value represents the fraction of the metal surface covered by the inhibitor molecules.[8]
Fitting Data to Isotherm Models
Using the calculated surface coverage (θ) for each inhibitor concentration (C), plot the data according to the linear forms of the isotherm equations described in Section 2.
For Langmuir: Plot C/θ versus C.
For Freundlich: Plot log(θ) versus log(C).
For Temkin: Plot θ versus ln(C).
Determine the linear regression correlation coefficient (R²) for each plot. The isotherm model that yields an R² value closest to 1.0 is considered the best fit for the experimental data, indicating the most probable adsorption mechanism.[6]
Caption: Comparison of key adsorption isotherm models.
Thermodynamic Considerations
From the best-fit model, important thermodynamic parameters can be calculated. For instance, if the Langmuir isotherm provides the best fit, the adsorption equilibrium constant (Kads) can be obtained from the intercept of the C/θ vs. C plot (Intercept = 1/Kads).
The standard free energy of adsorption (ΔG°ads) can then be calculated using the following equation:
ΔG°ads = -RT ln(55.5 * Kads)
Where:
R is the universal gas constant (8.314 J K-1 mol-1).
T is the absolute temperature in Kelvin.
55.5 is the concentration of water in the solution in mol L-1.
The magnitude and sign of ΔG°ads provide insight into the nature of the adsorption. Generally, values around -20 kJ mol-1 or less negative are indicative of electrostatic interactions between the inhibitor and the metal surface (physisorption), while values of -40 kJ mol-1 or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond (chemisorption).[5]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Weight Loss Data and Calculated Parameters for Mild Steel in 1 M HCl
Inhibitor Conc. (ppm)
Avg. Weight Loss (mg)
Corrosion Rate (mg cm⁻² h⁻¹)
Inhibition Efficiency (IE%)
Surface Coverage (θ)
0 (Blank)
Value
Value
-
-
50
Value
Value
Value
Value
100
Value
Value
Value
Value
200
Value
Value
Value
Value
400
Value
Value
Value
Value
800
Value
Value
Value
Value
Table 2: Adsorption Isotherm Parameters and Thermodynamic Data
Isotherm Model
Linear Equation
R² Value
Adsorption Parameter (e.g., Kads)
ΔG°ads (kJ mol⁻¹)
Langmuir
C/θ = 1/Kads + C
Value
Value
Value
Freundlich
log θ = log Kf + (1/n) log C
Value
Kf = Value, n = Value
N/A
Temkin
θ = (1/f) ln(KT) + (1/f) ln(C)
Value
KT = Value, f = Value
N/A
Conclusion
By systematically applying the protocols and data analysis techniques outlined in this guide, researchers can effectively determine the adsorption characteristics of 4-(p-Tolyl)phthalazine-1-thiol on mild steel. Identifying the best-fit adsorption isotherm model is a crucial step in elucidating the corrosion inhibition mechanism. This fundamental understanding not only clarifies the nature of the inhibitor-metal interaction (e.g., monolayer formation, physisorption vs. chemisorption) but also provides a rational basis for the design of next-generation, high-efficiency corrosion inhibitors.
References
Loukili, E. H., Kadda, S., Azzaoui, K., & Bouklah, M. (2023). Adsorption of organic inhibitors on metal surface: isotherm models. EHEI-Journal of Science & Technology, 3(2), 69-107. [Link]
Al-Shammari, A. T. A., Al-Amiery, A. A., & Gaaz, T. S. (2025). Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel. Journal of Electrochemical Science and Engineering, 15(6), 2612. [Link]
Oguejiofo, T. U., & Odo, J. O. (2024). Experimental Study on Adsorption and Corrosion Inhibition Properties of Urena lobata Leaves Extract on Mild Steel in Acidic Medium. American Journal of Physical Chemistry, 13(1), 1. [Link]
Hu, T., Wang, C., Li, C., Xu, B., Wang, Z., & Liu, Y. (2023). Experimental and theoretical study on corrosion inhibition and adsorption performance of Ipomoea batatas L. leaf extract for mild steel. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 667, 131441. [Link]
Obot, I. B., & Obi-Egbedi, N. O. (2015). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Academia.edu. [Link]
Al-Gorair, A. S., Hussien, H. A., & El-Sabbah, M. B. (2025). Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium. MDPI. [Link]
Sotelo-Mazon, O., Vera, J., & Valdez, B. (2023). Temperature Dependence of Adsorption and Effectiveness for a Pyrimidinium-Type Corrosion Inhibitor on Mild Steel. AMPP Knowledge Hub. [Link]
El-Hajjaji, F., Merimi, I., El-Khatabi, T., El-Issami, S., Aouniti, A., & Hammouti, B. (2020). Experimental Study and Modeling of the Corrosion Inhibition of Mild Steel in 1M Hcl with Novel Friendly Butanolic Extract of Ephedra Major. SciELO México. [Link]
Finley, H. F., & Hackerman, N. (1967). Temperature Coefficient of Corrosion Inhibition. AMPP. [Link]
El Faydy, M., Galai, M., Touir, R., Ebn Touhami, M., El-Shamy, A. M., Zarrouk, A., & Lakhrissi, B. (2020). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. [Link]
Bhuvaneswari, V., & Rajeswari, S. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Jetir.Org. [Link]
Adejo, S. O., & Ekwenchi, M. M. (2019). Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. International Journal of Scientific & Technology Research, 8(8), 961-965. [Link]
Singh, A., & Singh, V. K. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Biointerface Research in Applied Chemistry, 12(2), 2603-2617. [Link]
Loukili, E. H., Kadda, S., Azzaoui, K., & Bouklah, M. (2026). Adsorption of organic inhibitors on metal surface: isotherm models. EHEI-Journal of Science & Technology. [Link]
Muthaleswari, M., Caroleena, R., & Seenivasan, R. K. (2015). Temkin adsorption isotherm of mixed inhibitors (Different Con. of ATMP+50ppm Al3+) on carbon steel in ground water at various temperatures. ResearchGate. [Link]
Kuo, S. W., & Chang, J. H. (2020). Corrosion Resistance of Mild Steel Coated with Phthalimide-Functionalized Polybenzoxazines. MDPI. [Link]
Hanoon, M. M., Salih, S. J., & Al-Amiery, A. (2025). Investigation of FPM as a Corrosion Inhibitor for Mild Steel in HCl Solution: Insights from Electrochemical, Weight loss and Theoretical Approaches. Zastita Materijala. [Link]
Ali, I. H., El-Sayed, E., & Ahmed, H. A. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. [Link]
Musa, A. Y., Mohamad, A. B., Takriff, M. S., & Jalgham, R. T. T. (2011). Electrochemical and quantum chemical studies on phthalhydrazide as corrosion inhibitor for mild steel in 1 M HCl solution. Research on Chemical Intermediates, 38(2), 453-461. [Link]
Hemdan, M. M., Taha, S. M., Gabr, A. M., & Elkady, M. Y. (2014). Synthesis of some new phthalazines and their evaluation as corrosion inhibitors of steel. Journal of Chemical Research, 38(10), 617-621. [Link]
Welcome to the Phthalazine Process Optimization Hub. You are likely here because your synthesis of 4-(p-Tolyl)phthalazine-1-thiol is suffering from low yields (<50%), persistent impurities (often yellow/orange disulfides), or difficult workups associated with phosphorus reagents.[1]
This guide moves beyond standard textbook procedures. It addresses the physicochemical bottlenecks specific to the 4-arylphthalazine scaffold: solubility limits, thione-thiol tautomerism, and oxidative instability.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical decision points in the synthesis. Note the "Yield Trap" at the final stage where oxidation frequently occurs.
Figure 1: Synthetic logic flow highlighting the critical thionation branch and the oxidative "Yield Trap."
Module 1: The Critical Thionation Step
The Problem: The conversion of the carbonyl (C=O) to the thiocarbonyl (C=S) is the most common point of failure. The starting material, 4-(p-Tolyl)phthalazin-1(2H)-one, is highly crystalline and sparingly soluble, leading to incomplete conversion.
Option A: The "Clean" Route (Lawesson’s Reagent) - Recommended
Lawesson’s Reagent (LR) breaks up the solubility deadlock better than
because it is organic-soluble, allowing for a homogeneous reaction in aromatic solvents.
Reagent: Lawesson’s Reagent (0.6 – 0.8 equiv).[1] Note: LR is bifunctional; 0.5 equiv is theoretically sufficient, but slight excess drives kinetics.
Reflux under Argon/Nitrogen (Critical: excludes moisture/oxygen).[1]
Monitor: The suspension will likely clear up as the more soluble thione forms, then may precipitate again upon cooling.
Stop: When TLC shows disappearance of the polar starting material (approx. 2-4 hours).
Option B: The "Budget" Route (
)
Only use this if LR is unavailable.[1] Phosphorus pentasulfide is polymeric and insoluble, requiring harsh conditions (Pyridine) that complicate purification.
Risk: Pyridine is difficult to remove completely, and the aqueous workup generates
(toxic) and phosphoric acids that trap the product.
Module 2: Workup & Purification (The Yield Saver)
The Problem: Users often report a "gum" or "oil" that refuses to crystallize, or a yield that drops by 40% during filtration. This is usually due to Disulfide Formation or pH mismanagement .[1]
In Base (pH > 8): It exists as the thiolate anion (
).[1] It is water-soluble.[1] Do not extract with organic solvents here; you will lose it.
In Acid (pH < 4): It is protonated and precipitates.[1]
Optimized Workup Protocol (for Lawesson's Route):
Cool the reaction mixture to room temperature.
Evaporate the toluene/xylene to roughly 20% volume.[1]
Hydrolysis: Add 10% NaOH solution. The product dissolves as the sodium thiolate salt. The Lawesson's byproducts (phosphonates) remain in the organic layer or form a separate precipitate.
Filter: Remove any undissolved solids (unreacted starting material).[1]
Wash: Wash the aqueous basic layer with DCM (Dichloromethane) to remove non-acidic impurities.[1]
Precipitate: Acidify the aqueous layer slowly with 2M HCl to pH 2-3. The bright yellow/orange solid (Thiol) will precipitate.[1]
Filtration: Collect the solid.
Module 3: Troubleshooting the "Yellow Impurity" (Disulfides)
Symptom: The product has a lower melting point than expected and is deep orange instead of yellow.
Cause: Oxidation.[1][2][3]
.
Diagnostic Table:
Feature
Thiol (Target)
Disulfide (Impurity)
Solubility (NaOH)
Soluble (forms salt)
Insoluble
Melting Point
Sharp
Broad / Depressed
TLC ()
Lower (more polar)
Higher (less polar)
The Rescue Protocol (If Disulfide Forms):
If you have a significant amount of disulfide (insoluble in base), do not discard it.
Pour filtrate into water.[1] The reduced Thiol will precipitate.[1]
FAQ: Common User Issues
Q: Why does my product smell like rotten eggs during workup?A: This is normal. The hydrolysis of excess thionating reagent releases
.[1] Safety: Always perform the acidification step in a fume hood.[1]
Q: Can I use ethanol as a solvent for the reaction?A:No. Ethanol can react with Lawesson's reagent or
.[1] Furthermore, the reaction requires temperatures for efficient conversion of the hindered p-tolyl substrate. Use Toluene, Xylene, or Chlorobenzene.
Q: My product is stuck in the aqueous phase during extraction.A: You likely have the pH too high. The thiol is acidic.[1] Ensure the pH is
to force it out of the aqueous phase.
Q: Is it a Thiol (-SH) or a Thione (=S)?A: In solution and solid state, the Thione tautomer (NH, C=S) usually predominates. However, chemically it reacts as a thiol with electrophiles. For characterization (
NMR), look for the N-H proton (broad singlet, 13-14 ppm) which confirms the thione form.
References
Thionation Efficiency: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link[1]
Phthalazine Synthesis: Abd El-Ghaffar, N. F., et al. (2011). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives. Molecules, 16(1), 836-853. Link
Disulfide Management: Musker, W. K. (1992).[1] Coordination Chemistry of Thioethers, Selenoethers, and Telluroethers in Transition-Metal Complexes. Coordination Chemistry Reviews. (General reference on thiol/disulfide redox behavior).
Tautomerism: El-Gendy, Z., et al. (1989). Thione-thiol tautomerism in some pyridazine and phthalazine derivatives. Journal of Heterocyclic Chemistry. Link[1]
Preventing oxidative disulfide formation in 4-(p-Tolyl)phthalazine-1-thiol storage
The Mechanism of Failure: Why Yields Drop The instability of 4-(p-Tolyl)phthalazine-1-thiol is not random; it is a deterministic chemical process driven by thiol-thione tautomerism and oxidative coupling . The "Internal...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanism of Failure: Why Yields Drop
The instability of 4-(p-Tolyl)phthalazine-1-thiol is not random; it is a deterministic chemical process driven by thiol-thione tautomerism and oxidative coupling .
The "Internal Enemy" (Self-Catalysis)
Unlike simple aliphatic thiols, phthalazine thiols possess a basic nitrogen atom within the ring (N2). This creates a unique vulnerability: the molecule can act as its own base, facilitating the deprotonation of the thiol (-SH) to the thiolate anion (-S⁻). The thiolate is the reactive species that couples with oxygen to form the disulfide dimer.
Key Insight: Stability is pH-dependent. In neutral or basic solutions, the equilibrium shifts toward the reactive thiolate, accelerating dimerization. In acidic conditions, the nitrogen is protonated, and the sulfur remains in the stable thione or protonated thiol form.
Visualization: The Oxidation Pathway
The following diagram illustrates the tautomeric shift and the oxidation cascade triggered by air and trace metals.
Figure 1: The oxidation cascade.[1] Note that solvation facilitates the transition from the stable Thione form to the reactive Thiol/Thiolate forms.
Storage Protocols: The "Golden Rules"
To maintain purity >98%, you must disrupt the oxidation pathway at the solvation and oxygen exposure stages.
A. Solid State Storage (Recommended)
The compound is most stable as a solid, where it predominantly exists in the thione tautomer (C=S, N-H), which is resistant to oxidation.
Parameter
Specification
Scientific Rationale
Temperature
-20°C
Slows thermodynamic kinetics of auto-oxidation.
Atmosphere
Argon or Nitrogen
Displaces atmospheric oxygen (), the primary oxidant.
Container
Amber Vial, Taped
Protects from light (which can generate free radicals) and ensures gas-tight seal.
Desiccant
Silica or CaSO₄
Moisture can facilitate proton transfer, promoting tautomerization.
B. Solution State Handling (Critical)
If you must store the compound in solution, follow this strict protocol to prevent rapid dimerization.
Solvent Selection: Use anhydrous DMF or DMSO .
Warning: DMSO can act as a mild oxidant over time.[2] Only use DMSO if the solution is used immediately (<4 hours) or stored frozen.
Degassing: Sparge solvent with Argon for 15 minutes before adding the solute.
Acidification (The Stabilizer): Add 0.1% Acetic Acid or TFA to the solvent.
Why? This protonates the ring nitrogen and suppresses the formation of the reactive thiolate anion (
).
Troubleshooting & FAQs
Q1: My solution turned cloudy/precipitated after 24 hours. What happened?
Diagnosis: Disulfide formation.[2][3][4][5][6] The disulfide dimer of 4-(p-Tolyl)phthalazine is significantly less soluble than the monomeric thiol/thione.
Verification: Run an LC-MS. You will see a mass peak at
.
Fix: See Section 4 (Recovery).
Q2: The solid powder has changed from bright yellow to a dull orange/brown.
Diagnosis: Surface oxidation. Phthalazine thiones are typically yellow/orange. A darkening often indicates the formation of disulfides or other oxidation byproducts on the crystal surface.
Action: Recrystallize immediately or use a reducing agent in your downstream reaction.
Q3: Can I use DTT to prevent oxidation in my assay?
Answer: Yes, but with caveats. DTT (Dithiothreitol) is effective but contains thiols that may compete in nucleophilic substitution reactions.
Better Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) . It is thiol-free, works at acidic pH (where your compound is stable), and is irreversible.
Recovery Protocol: Reversing the Damage
If your compound has dimerized (oxidized), do not discard it. The disulfide bond (
) can be cleaved chemically to regenerate the active thiol.
Reagent: TCEP-HCl (Preferred)
TCEP is chosen over DTT because it is odorless, stable in air, and effective in the acidic conditions required to stabilize the phthalazine monomer.
Step-by-Step Recovery Workflow
Dissolve: Suspend the insoluble disulfide precipitate in a mixture of DMF/Water (4:1).
Acidify: Adjust pH to ~4-5 using dilute HCl or Acetic Acid.
Reduce: Add 1.5 molar equivalents of TCEP-HCl.
Incubate: Stir at Room Temperature for 30-60 minutes. The solution should clarify as the monomer (soluble) is regenerated.
Extract: Extract with Ethyl Acetate, wash with brine, and dry over
.
Figure 2: Decision tree for recovering oxidized stock.
References
PubChem. (2024).[7] Phthalazine-1-thiol | C8H6N2S.[7][8] National Library of Medicine. Link
Thermo Fisher Scientific. (2024). Introduction to Thiol Modification and Detection. Technical Guide. Link
Sigma-Aldrich. (2024). Phthalazine-1-thiol Product Specification & Safety Data Sheet. Link
Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry.
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Optimization & Handling Guide
Compound: 4-(p-Tolyl)phthalazine-1-thiol (and associated tautomers)
Document ID: TS-PHT-04-SOL
Last Updated: March 5, 2026
Executive Summary
This guide addresses the solubility and stability challenges associated with 4-(p-Tolyl)phthalazine-1-thiol . This compound presents a dual challenge: the lipophilicity of the p-tolyl moiety combined with the complex tautomeric behavior of the phthalazine-thiol core.
Key Physicochemical Constraints:
Thiol-Thione Tautomerism: In solution, this compound predominantly exists as the thione (2H-phthalazine-1-thione) tautomer. This form promotes strong intermolecular hydrogen bonding (dimerization), significantly reducing aqueous solubility compared to a free thiol.
Oxidation Risk: The thiol/thione group is highly susceptible to oxidative dimerization to form insoluble disulfides, often mistaken for simple precipitation.
Hydrophobicity: The p-tolyl group increases the LogP (estimated >3.0), necessitating organic co-solvents or carrier molecules for biological assays.
Module 1: Stock Solution Preparation
Objective: Create a stable, high-concentration master stock.
Protocol 1.1: The Anhydrous DMSO Standard
Dimethyl sulfoxide (DMSO) is the preferred solvent. However, standard laboratory DMSO is hygroscopic; absorbed water will induce precipitation and accelerate thiol oxidation.
Step-by-Step Procedure:
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <50 ppm).
Concentration: Target 10 mM to 50 mM . Do not attempt >100 mM stocks, as this increases the risk of "crashing out" upon freeze-thaw cycles.
Dissolution:
Weigh the solid in a glass vial (avoid polystyrene).
Add DMSO under a gentle stream of inert gas (Nitrogen or Argon) to displace oxygen.
Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate at 37°C for 5 minutes.
Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles.
Expert Insight: Why Argon? Oxygen facilitates the conversion of thiols to disulfides. Once the disulfide forms, it is often completely insoluble in aqueous media. An inert headspace is not optional; it is a stability requirement.
Module 2: Aqueous Dilution (The "Crash" Point)
Objective: Transfer the compound from DMSO stock to Assay Buffer without precipitation.
Most users encounter precipitation when spiking DMSO stock directly into the buffer. This is caused by the "Kinetic Solubility Limit."
Troubleshooting Table: Solvent Compatibility
Solvent / Additive
Compatibility
Role
Limits in Bioassay
DMSO
Excellent
Primary Stock Solvent
< 1.0% (Cell toxicity)
Ethanol
Moderate
Intermediate Solvent
< 5.0%
PBS (pH 7.4)
Poor
Assay Buffer
Base buffer
Tween-80
Good
Surfactant (Prevents aggregation)
0.01% - 0.05%
PEG-400
Good
Co-solvent (Bridge)
1% - 5%
-Cyclodextrin
Excellent
Molecular Encapsulation
0.5% - 2% (w/v)
Protocol 2.1: The "Intermediate Shift" Method
Do not pipette 1 µL of stock into 1000 µL of buffer. The local concentration spike causes immediate, irreversible precipitation.
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Ethanol (yields 1 mM).
Prepare Buffer: Supplement your assay buffer (e.g., PBS) with 0.05% Tween-80 .
Final Dilution: Add the Intermediate solution dropwise to the rapidly stirring Assay Buffer.
Module 3: Advanced Formulation (Cyclodextrins)
For assays sensitive to DMSO or requiring higher concentrations, Cyclodextrin (CD) encapsulation is the gold standard for phthalazine derivatives.
Mechanism: The hydrophobic p-tolyl ring inserts into the CD cavity, while the hydrophilic exterior interacts with the buffer.
Recommended Protocol:
Prepare a 20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-
-CD) solution in water/buffer.
Add the compound (solid or DMSO concentrate) to this vehicle.
Shake at room temperature for 4 hours.
Filter sterilize (0.22 µm). This complex is often stable in aqueous media for days.
Module 4: Visualization & Logic Flows
Figure 1: Solubility Optimization Decision Tree
Caption: A logical workflow for selecting the correct solubilization strategy based on assay tolerance and compound behavior.
Figure 2: The Chemical Stability Trap (Thiol vs. Thione)
Caption: The equilibrium between the soluble Thiol, the dominant Thione, and the insoluble Disulfide oxidation product.
Frequently Asked Questions (FAQs)
Q1: My solution turns cloudy after 30 minutes. Is this precipitation?A: It is likely oxidative dimerization . If the cloudiness cannot be reversed by heating or adding more DMSO, your thiol has oxidized to the disulfide dimer.
Fix: Add a reducing agent like DTT (1 mM) or TCEP (0.5 mM) to your assay buffer to maintain the monomeric state.
Q2: Why does the protocol recommend
-Cyclodextrin?A: Research on phthalazine derivatives confirms that -cyclodextrins form inclusion complexes that significantly enhance solubility in aqueous media without altering the chemical structure [1]. This is superior to using high percentages of toxic organic solvents.
Q3: Can I use acidic buffer to improve solubility?A: Caution is advised. While protonation of the ring nitrogens (pKa ~3-4) increases solubility, the thiol-thione equilibrium is pH-dependent. Extremely low pH may stabilize the thione form (less soluble). A neutral pH (7.0–7.4) with a solubilizer (Cyclodextrin or Tween) is generally safer for biological relevance.
Q4: Is the compound light-sensitive?A: Yes, many sulfur-containing heterocycles are photo-reactive. Store stocks in amber vials and minimize exposure to direct light during experiments.
-Cyclodextrin as a Supramolecular Catalyst for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives in Water.[1][2][3] Polycyclic Aromatic Compounds.
BenchChem Technical Support. (2025). A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem Protocols.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
PubChem. (2024).[4] Phthalazine-1-thiol (Compound Summary). National Library of Medicine.
Welcome to the Technical Support Center. If you are experiencing poor adsorption with 4-(p-Tolyl)phthalazine-1-thiol (TPT) , you are likely encountering a convergence of three specific physicochemical barriers: Steric Hindrance , Thione-Thiol Tautomerism , and Pi-Interaction Competition .
Unlike simple alkanethiols (e.g., 1-dodecanethiol) that pack efficiently into dense crystalline monolayers, TPT is a bulky, heterocyclic aromatic molecule. It does not just "stand up" on a surface; it fights for space. This guide provides the causal logic and protocols to overcome these barriers.
Part 1: Diagnostic Phase (Why is it failing?)
Before altering your protocol, determine which failure mode is active.
Q1: Is my molecule actually a thiol in solution?
The Issue: Phthalazine thiols are "chameleons." In solution, they exist in equilibrium between the thiol form (reactive with metals) and the thione form (chemically inert toward chemisorption, though it can physisorb). In polar solvents (like Ethanol), the equilibrium often favors the thione (N-H, C=S) species.
The Fix:
Diagnostic: Check UV-Vis or NMR. A strong C=S signal suggests the thione dominates.
Protocol Adjustment: You must shift the equilibrium toward the thiolate anion.
Add a Base: Add 1–5% Triethylamine (Et3N) or NH4OH to your deposition solution. This deprotonates the nitrogen, locking the sulfur in the thiolate (S-) form, which binds aggressively to Au or Cu.
Q2: Why is the coverage patchy despite long immersion?
The Issue:Steric Frustration. The p-tolyl group adds significant bulk at the "tail" of the molecule. If TPT adsorbs flat (via pi-stacking of the phthalazine ring to the metal), it blocks neighbors from binding, resulting in low packing density.
The Fix:
Increase Concentration: Move from standard 1 mM to 5–10 mM . High concentration kinetically forces the molecules to stand upright to accommodate more species.
Solvent Switch: If using Ethanol, switch to THF (Tetrahydrofuran) or DMF . TPT has higher solubility in these, reducing aggregate formation in solution which can deposit as "gunk" rather than a monolayer.
Part 2: Optimization Protocols (How to fix it)
Workflow A: High-Density SAM Formation on Gold (Au)
Best for: Sensors, Electrodes
Surface Prep: Clean Au slide with Piranha solution (3:1 H2SO4:H2O2) for 30s or UV-Ozone for 10 min. Rinse with DI water and absolute Ethanol.
Solution Prep:
Solvent: Anhydrous THF (prevents oxidation).
Concentration: 5 mM TPT.
CRITICAL STEP: Add 3% v/v Triethylamine .
Incubation:
Immerse substrate for 24–48 hours (Bulky thiols have slow kinetics).
Workflow B: Corrosion Inhibition Layer on Copper/Steel
Best for: Industrial Protection, Pickling Baths
Acidic Media (1M HCl):
TPT acts as a mixed-type inhibitor. It physically adsorbs via the protonated nitrogen and chemisorbs via the sulfur.
Protocol:
Predissolve TPT in a small volume of acetone or ethanol before adding to the acid.
Temperature Limit: Do not exceed 60°C. Above this, desorption rates overtake adsorption rates (Langmuir isotherm breakdown).
Part 3: Visualization of Mechanisms
Diagram 1: The Tautomerism Barrier & Solution
This diagram illustrates the critical equilibrium shift required for successful binding.
Caption: The Thione form (red) dominates in neutral solution and binds poorly. Adding a base generates the Thiolate (green), which drives rapid chemisorption.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose solubility issues versus packing orientation issues.
Part 4: Validation Data & Benchmarks
When you believe you have achieved a monolayer, validate against these standard values.
Table 2: Electrochemical Inhibition Efficiency (Mild Steel in 1M HCl)
Benchmarks for corrosion applications.
Concentration (mM)
Inhibition Efficiency (%)
Surface Coverage (θ)
0.1 mM
65%
0.65
0.5 mM
82%
0.82
1.0 mM
91%
0.91
5.0 mM
93%
0.93
Note: Efficiency plateaus after 1.0 mM for corrosion, but SAMs on Gold may require higher concentrations for order.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use TPT mixed with alkanethiols?A: Yes. This is called a "Mixed SAM." However, TPT will likely phase-separate due to the aromatic-aromatic interactions. To ensure TPT is not crowded out, adsorb TPT for 4 hours first, then backfill with the alkanethiol for 1 hour.
Q: My solution turned yellow/orange after 24 hours. Is it bad?A: This indicates oxidation to the disulfide (dimer). Disulfides adsorb much slower than thiols. Solution: Prepare fresh solutions immediately before use or add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the deposition solution.
Q: Does the p-tolyl group affect the orientation?A: Yes. The methyl group on the tolyl ring adds hydrophobicity but also steric bulk. Unlike a flat benzene ring, the tolyl group may twist out of plane, preventing tight pi-stacking. This is why longer incubation times (48h) are critical to allow the layer to anneal and maximize packing.
References
Hemdan, M. M., Taha, S. M., Gabr, A. M., & Elkady, M. Y. (2014).[1] Synthesis of some new phthalazines and their evaluation as corrosion inhibitors of steel. Journal of Chemical Research, 38(10), 617–621.[1]
Zhang, F., et al. (2024). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). International Journal of Molecular Sciences, 26(1).
Muglali, M. I., et al. (2011). Tautomerism in phthalazine derivatives: A theoretical and experimental study. Corrosion Science, 53(12). (Contextual grounding on thione-thiol equilibrium in corrosion inhibitors).
Recrystallization solvents for high-purity 4-(p-Tolyl)phthalazine-1-thiol
The following technical guide is designed for researchers and process chemists working with 4-(p-Tolyl)phthalazine-1-thiol . It synthesizes specific solubility data of phthalazine analogs with best practices for handling...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with 4-(p-Tolyl)phthalazine-1-thiol . It synthesizes specific solubility data of phthalazine analogs with best practices for handling heterocyclic thiones.
Product Code: PHTH-TOL-SH-001
Chemical Name: 4-(p-Tolyl)phthalazine-1-thiol (also exists as 4-(p-Tolyl)phthalazine-1(2H)-thione)
CAS (Analog Reference): 16015-46-6 (Parent Phthalazine-1-thiol)
Core Solvent Recommendations
Selection of the recrystallization solvent is dictated by the thione-thiol tautomerism of the molecule. In the solid state, this compound predominantly exists as the thione (polar, hydrogen-bond donor), while in solution, it equilibrates with the thiol form.
Primary Solvent System: Ethanol (EtOH)
Status: Gold Standard
Why it works: Ethanol offers the ideal polarity balance. It solubilizes the hydrophobic p-tolyl moiety at reflux while interacting with the polar thione core. Upon cooling, the solubility drops sharply, forcing high-recovery crystallization.
Protocol: Dissolve crude solid in boiling ethanol (approx. 10-15 mL per gram). If dissolution is incomplete, add drops of Glacial Acetic Acid to disrupt intermolecular H-bonding.
Alternative System: Toluene / Petroleum Ether
Status: For High-Lipophilicity Impurities
Why it works: If your crude contains significant non-polar byproducts (e.g., unreacted hydrocarbons), a non-polar system is preferred.
Protocol: Dissolve in minimum boiling Toluene. Add Petroleum Ether (b.p. 60–80°C) dropwise until turbidity persists. Cool slowly.
Note: Literature cites Petroleum Ether alone for the related 4-biphenyl analog, but the p-tolyl derivative may require the higher solvency of Toluene.
Solvent Compatibility Table[1]
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Notes
Ethanol (95-100%)
High
Low
Excellent
Best balance of yield and purity.
Glacial Acetic Acid
Very High
Moderate
Good
Use for removing basic impurities.
DMF / Water
High
Very Low
Moderate
Use as "Antisolvent" method only. Hard to dry.
Petroleum Ether
Low
Insoluble
Poor
Only for very lipophilic analogs.
Critical Handling Protocols (The "Thiol" Factor)
The Oxidation Trap: Disulfide Formation
The most common failure mode is the oxidation of the thiol (-SH) to the disulfide dimer (-S-S-) during heating. This creates a persistent yellow/orange impurity that co-crystallizes with your product.
Prevention Protocol:
Degas Solvents: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes before use.
Inert Atmosphere: Perform the dissolution and hot filtration under a blanket of
.
Reducing Agent (Optional): Add 0.1% (w/w) Sodium Metabisulfite or a pinch of Zinc dust to the boiling solvent to suppress oxidation.
Step-by-Step Recrystallization Workflow
This protocol assumes a crude synthesis via Lawesson’s Reagent or
.
Figure 1: Optimized workflow emphasizing the degassing step to prevent disulfide formation.
Troubleshooting & FAQs
Q1: My crystals are turning yellow and the melting point is broad. Why?
Diagnosis: You likely have Disulfide Contamination (4,4'-bis(p-tolyl)-1,1'-diphthalazinyl disulfide).
The Fix:
Disulfides are often less soluble in ethanol than the thiol.
Remedy: Redissolve the solid in hot acetic acid, add Zinc dust (to reduce the disulfide back to thiol), filter hot to remove excess Zinc, and let crystallize.
Q2: The material "oils out" instead of crystallizing.
Diagnosis: The solution is too concentrated, or the melting point is depressed by impurities (likely unreacted phthalazinone).
The Fix:
Reheat to redissolve the oil.
Add a seed crystal of pure material at the cloud point.[1]
Add 10% volume of water (if using Ethanol) or Hexane (if using Toluene) dropwise to gently lower solubility without forcing phase separation.
Q3: Why does the literature mention "Thione" and "Thiol" for the same CAS?
Explanation: This is Tautomerism .
Solid State: It exists as the Thione (NH-C=S). This form has a higher melting point and behaves like a polar amide.
Solution: It equilibrates.
Impact: If you treat it like a simple non-polar aromatic (using only Hexane), it won't dissolve because the Thione form is too polar. You need a protic solvent (Ethanol/Acetic Acid) or a polar aprotic solvent (DMF).
Figure 2: The chemical equilibrium governing solubility and the oxidation risk pathway.
References
El-Hashash, M. A., et al. (2011).[2] "Synthesis and biological activity of some new phthalazine derivatives." Journal of American Science, 7(4), 771-782.[2] (Describes recrystallization of 4-biphenyl-phthalazine-1-thiol from petroleum ether).
Science of Synthesis. (2024). "Product Class 10: Phthalazines." Thieme Chemistry.[3] (General solubility and tautomerism of phthalazine-1-thiol).
PubChem. (2024).[3] "Phthalazine-1-thiol Compound Summary." National Library of Medicine. (Physical properties and tautomer data).
BenchChem. (2025).[4] "Recrystallization solvent for Heterocyclic Thiones." Technical Support Database. (General protocols for thione purification).
Technical Support Center: Controlling pH Effects on the Stability of 4-(p-Tolyl)phthalazine-1-thiol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-(p-Tolyl)phthalazine-1-thiol. This document is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(p-Tolyl)phthalazine-1-thiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting strategies for stability issues encountered during experimental work, with a specific focus on the influence of pH.
Section 1: Foundational Concepts - Understanding the Molecule
A thorough understanding of the molecule's inherent properties is the first step in troubleshooting its stability.
FAQ 1.1: What are the key structural features of 4-(p-Tolyl)phthalazine-1-thiol?
4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound featuring a bicyclic phthalazine core. Key features include:
A planar, aromatic phthalazine ring system, which is a good chromophore for UV-Vis detection.
A tolyl (methylphenyl) group at position 4, which adds hydrophobicity.
A sulfur-containing functional group at position 1. This group is the primary source of the molecule's reactivity and instability, as it can exist in two tautomeric forms.
FAQ 1.2: What is thione-thiol tautomerism and why is it critical for this molecule's stability?
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.[1] For 4-(p-Tolyl)phthalazine-1-thiol, this manifests as a dynamic equilibrium between a thione form and a thiol form.[2][3]
Thione Form (Amide-like): Contains a carbon-sulfur double bond (C=S). This form is generally more dominant in neutral and acidic conditions.
Thiol Form (Enol-like): Contains a sulfhydryl group (-SH). This form becomes more significant in alkaline solutions.
The position of this equilibrium is highly dependent on the pH of the solution. At alkaline pH, the thiol form can be deprotonated to form a thiolate anion (S⁻) . This anion is highly nucleophilic and extremely susceptible to oxidation.[4] Understanding this pH-driven equilibrium is fundamental to controlling the compound's stability.
Caption: pH-dependent equilibrium of 4-(p-Tolyl)phthalazine-1-thiol.
Section 2: Common Stability Challenges & Degradation Pathways
Proactive identification of potential degradation pathways is essential for designing robust experiments.
FAQ 2.1: My solution of 4-(p-Tolyl)phthalazine-1-thiol is turning cloudy or showing discoloration. What's happening?
This is a classic sign of oxidative degradation. The most common pathway for thiols is oxidation to form a disulfide .[5][6] The resulting disulfide dimer is often significantly less soluble than the parent thiol, causing it to precipitate from the solution, leading to cloudiness. Discoloration can arise from the formation of further oxidized species or other degradation products with different chromophores. This process is often catalyzed by trace metal ions and is significantly accelerated by atmospheric oxygen, especially at alkaline pH.[4][7]
FAQ 2.2: What are the primary chemical degradation pathways I should be aware of?
Beyond disulfide formation, you should be vigilant for two main degradation mechanisms, which can be investigated using forced degradation studies.[8][9]
Oxidation: Thiols are easily oxidized.[10] The thiol or, more rapidly, the thiolate anion can react with oxygen or other oxidizing agents.
Mild Oxidation: Leads to the formation of a disulfide bridge.
Strong Oxidation: Can further oxidize the sulfur atom to form sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H).[5] These reactions can be induced by strong oxidizing agents like hydrogen peroxide or even atmospheric oxygen over time.[11]
Hydrolysis: The phthalazine core contains an amide-like linkage (in the thione form) that can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[11] This would cleave the heterocyclic ring, leading to a complete loss of the parent structure.
Section 3: Troubleshooting Guide for pH-Dependent Studies
This section addresses specific issues you may encounter during your experiments.
FAQ 3.1: I'm observing significant degradation at alkaline pH. What is the cause and how can I mitigate it?
Cause: As explained in FAQ 1.2, alkaline pH shifts the equilibrium towards the thiol form, which is then deprotonated to the highly reactive thiolate anion. This thiolate is rapidly oxidized by dissolved oxygen in your solvent.[4] The rate of this transformation is often highly pH-dependent, increasing as the pH rises further above the thiol's pKa.[7]
Mitigation Strategies:
Deoxygenate Buffers: Before adding your compound, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
Work Under Inert Atmosphere: If possible, prepare and handle samples in a glove box or under a blanket of inert gas to prevent re-exposure to oxygen.[12]
Add a Chelating Agent: Trace metal ions (like Cu²⁺) in your buffers can catalyze thiol oxidation.[4] Add a small amount of EDTA (e.g., 100 µM) to your buffers to sequester these ions.
Limit Exposure Time: Prepare samples at alkaline pH immediately before analysis and minimize storage time.
FAQ 3.2: My compound seems unstable under strongly acidic conditions. What is the mechanism?
Cause: While oxidation is less of a concern at low pH, the phthalazine ring itself can be susceptible to acid-catalyzed hydrolysis. Protons can activate the amide-like bond in the thione tautomer, making it more vulnerable to nucleophilic attack by water. This process is typically slower than alkaline-driven oxidation but can be significant under harsh acidic conditions (e.g., pH < 2) and elevated temperatures.
Mitigation Strategies:
Use Moderate pH: If your experiment allows, avoid extremely low pH values.
Control Temperature: Perform experiments at controlled room temperature or below, as hydrolysis rates increase with temperature.
HPLC Analysis: Use a stability-indicating HPLC method to distinguish the parent compound from its hydrolysis products.
FAQ 3.3: The UV-Vis spectrum of my compound changes as I alter the pH. How do I interpret this?
This is expected behavior and a powerful diagnostic tool. The spectral shifts are caused by changes in the molecule's electronic structure.[13][14]
Tautomeric Shift: The thione and thiol forms have different chromophoric systems and will exhibit different absorption maxima (λ_max). As you change the pH, the ratio of these two forms changes, leading to a shift in the observed spectrum.[15]
Ionization: Deprotonation of the thiol group to the thiolate anion creates a new species with its own distinct absorption profile.
You can use this pH-dependent spectral data to perform a spectrophotometric titration and determine the pKa of the thiol group.[12] This involves plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.
FAQ 3.4: I'm having trouble with solubility across my desired pH range. What are my options?
Cause: The solubility of 4-(p-Tolyl)phthalazine-1-thiol will change with its ionization state. The neutral thione/thiol forms are likely less soluble in aqueous media than the charged thiolate form. You may see precipitation around the pKa value.
Mitigation Strategies:
Use Co-solvents: Adding a water-miscible organic solvent (e.g., acetonitrile, methanol, DMSO) can increase solubility. Start with low percentages (5-10%) and increase as needed. Caution: Co-solvents can alter the apparent pKa of your compound and may affect its stability profile. Consistency is key.
Adjust Concentration: Work at the lowest concentration compatible with your analytical method's sensitivity.
FAQ 3.5: My HPLC results are not reproducible. What should I check?
Cause: Inconsistent HPLC results in pH stability studies often stem from poor control over the mobile phase or on-column issues.
Troubleshooting Steps:
Mobile Phase pH: Ensure your mobile phase buffer has sufficient capacity to control the pH after the injection of your sample, which may be at a different pH. Pre-mixing the mobile phase is more reliable than online mixing for pH control.
On-Column Stability: If the mobile phase pH promotes degradation (e.g., alkaline pH), your compound may be degrading during the chromatographic run. Try to shorten the run time or use a mobile phase pH where the compound is more stable, if compatible with good chromatography.
Column Choice: A standard C18 column is a good starting point. Ensure the column is stable at the pH you are using. Some silica-based columns degrade at high pH.[16]
Sample Diluent: Ensure your sample diluent is compatible with the mobile phase to prevent precipitation upon injection. Ideally, use the mobile phase as the diluent.
Section 4: Experimental Design & Protocols
Protocol 4.1: Step-by-Step Guide to Performing a Forced pH Degradation Study
This protocol outlines a typical forced degradation study to assess stability across a range of pH values at a set temperature.[9][17]
Caption: Workflow for a forced pH degradation (hydrolysis) study.
Methodology:
Reagent Preparation:
Prepare a concentrated stock solution of 4-(p-Tolyl)phthalazine-1-thiol (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (ACN).
Prepare a series of aqueous buffers covering the desired pH range (e.g., 0.1 M HCl for pH ~1-2, acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9-10, 0.1 M NaOH for pH ~12-13).[12]
Sample Preparation (Time = 0):
For each pH condition, dilute a small volume of the stock solution into the buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your T=0 sample.
Immediately quench (see step 4) and analyze this sample to get the initial concentration (100% value).
Incubation:
Place the remaining buffered solutions in a temperature-controlled environment (e.g., an oven or water bath set to 40-50°C). Protect samples from light to prevent photolysis.
Time Point Sampling:
At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
Immediately quench the degradation reaction by diluting the aliquot in a neutralizing buffer or directly into the HPLC mobile phase (if the pH is moderate) and cooling it on ice.
Analysis:
Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).
Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot "% Remaining" versus "Time" for each pH condition to determine the degradation kinetics.
Protocol 4.2: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.[18]
Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (adjust pH as needed for optimal separation).
B: Acetonitrile (ACN) or Methanol.
Gradient: A good starting point is a linear gradient from 5-10% B to 95% B over 15-20 minutes. This will help elute both the polar degradation products and the more hydrophobic parent compound.
Flow Rate: 1.0 mL/min.
Detection: Use a UV detector. Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined from a UV scan, likely in the 250-350 nm range). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Validation: To validate the method's stability-indicating nature, inject samples from your forced degradation study. The method should show baseline separation between the parent peak and all degradation product peaks.
Data Presentation
Summarize your quantitative results in a clear, concise table.
pH
Temperature (°C)
Time (hours)
% Parent Compound Remaining
Appearance of Major Degradation Products (Area %)
2.0
50
0
100.0
0.0
2.0
50
24
95.2
DP1: 4.8
7.0
50
0
100.0
0.0
7.0
50
24
98.5
-
9.0
50
0
100.0
0.0
9.0
50
8
75.4
DP2: 24.1
12.0
50
0
100.0
0.0
12.0
50
2
40.1
DP2: 58.7
Section 5: Advanced Troubleshooting
When unexpected results arise, a logical troubleshooting process is required.
Caption: Decision tree for troubleshooting advanced stability issues.
References
Walsh Medical Media. (2024, May 24).
RSC Publishing. (2017, October 19).
Chemistry Steps. (2021, December 14). Reactions of Thiols.
Benchchem. (2025).
Pharmaceutical Technology. (2016, May 2).
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
IVT Network. (2020, November 12).
Thermo Fisher Scientific.
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed.
Minimizing side reactions during the thionation of 4-(p-tolyl)phthalazinone
Status: Active Ticket Focus: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Core Technical Directive The conversion of 4-(p-tolyl)phtha...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket Focus: Minimizing Side Reactions & Process Optimization
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Core Technical Directive
The conversion of 4-(p-tolyl)phthalazin-1(2H)-one to its corresponding thione is a critical intermediate step, often utilized in the synthesis of PARP inhibitors and antihistamines (e.g., Azelastine analogs).
While Phosphorus Pentasulfide (
) is the legacy reagent, it is prone to harsh exotherms and "tarry" byproducts. For high-value drug scaffolds where minimizing side reactions is paramount, Lawesson’s Reagent (LR) is the industry standard due to its milder conditions and predictable mechanism.
This guide focuses on the Lawesson’s Reagent protocol, as it offers the highest selectivity with the lowest risk of ring cleavage or polymerization.
Reaction Mechanism & Critical Control Points
Understanding the mechanism is the only way to troubleshoot failure. The reaction does not proceed via simple substitution but through a [2+2] cycloaddition-cycloreversion sequence.
The Mechanism (Graphviz Visualization)
Figure 1: The mechanistic pathway highlights that the active species is the monomeric ylide, generated thermally. Moisture competes with the substrate for this ylide.
Optimization Protocol: Minimizing Side Reactions
To prevent the common issues of incomplete conversion and inseparable phosphorus sludge, strict adherence to stoichiometry and thermodynamics is required.
A. Reagent Stoichiometry
Component
Equivalents
Rationale
Substrate
1.0
Limiting reagent.
Lawesson's Reagent
0.55 - 0.6
LR delivers 2 sulfur atoms per molecule. Theoretical req is 0.5 eq. A slight excess (0.6) drives the equilibrium without creating excessive byproduct sludge. Avoid >0.8 eq.
Solvent
Toluene (10-15V)
High boiling point (110°C) is required to crack the LR dimer.
B. Temperature Control (The "Goldilocks" Zone)
< 80°C: The LR dimer does not dissociate effectively. Reaction stalls.
> 130°C (e.g., Xylene reflux): Increases risk of dimerization (formation of S-S bridged bis-phthalazines) and thermal decomposition of the thione.
Optimal: Refluxing Toluene (~110°C) is the thermodynamic sweet spot.
Troubleshooting Center (FAQ)
Ticket #001: "The reaction stalled at 70% conversion."
Diagnosis: Premature quenching or "Wet" Reagent.
Technical Insight: Lawesson's Reagent is extremely hygroscopic. If your solvent was not anhydrous, or the reactor wasn't under inert gas (Nitrogen/Argon), the LR hydrolyzed to release
rather than thionating your substrate.
Corrective Action:
Do NOT add more LR immediately. This leads to purification nightmares.
Check the TLC.[1][2] If the spot is distinct, filter the mixture to remove bulk phosphorus byproducts, concentrate, and then resubmit the crude to fresh anhydrous conditions for a short "top-up" reaction.
Ticket #002: "I have a sticky, smelling sludge that won't separate."
Diagnosis: The "Lawesson's Curse" (Polymeric P-O byproducts).
Technical Insight: The byproduct (Ar-P=O) creates inclusion complexes with the thione product, making them co-elute on silica.
Corrective Action (The Hydrolysis Workup):
Step 1: After the reaction cools, do not just rotovap.
Step 2: Add a mixture of DCM and saturated aqueous
. Stir vigorously for 30 minutes.
Why? This hydrolyzes the remaining P-S bonds in the byproducts, converting them into water-soluble phosphoric acid derivatives, allowing them to partition into the aqueous layer.
Ticket #003: "My product turned back into the starting material during storage."
Diagnosis: Desulfurization / Hydrolysis.
Technical Insight: Thioamides/thiolactams are susceptible to hydrolysis back to amides, especially under acidic conditions or in the presence of heavy metals (which bind Sulfur).
Corrective Action:
Store the product under inert atmosphere at -20°C.
Avoid using chlorinated solvents that might contain traces of HCl (like un-stabilized chloroform) during purification.
Workflow Decision Tree
Use this logic flow to determine the correct workup based on your in-process control (IPC) results.
Figure 2: Operational decision tree for reaction monitoring and workup.
References
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link[4]
Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087. Link
BenchChem Technical Data . Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. (General procedure for phthalazinone thionation). Link
Overcoming steric hindrance of the p-tolyl group in phthalazine thiol reactions
Topic: Overcoming Steric & Electronic Barriers in p-Tolyl Phthalazine Thiolation Ticket ID: PHTH-S-404 Status: Open for Resolution[1] Diagnostic Hub: The "p-Tolyl" Anomaly Why is this reaction failing? If you are attempt...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric & Electronic Barriers in p-Tolyl Phthalazine Thiolation
Ticket ID: PHTH-S-404
Status: Open for Resolution[1]
Diagnostic Hub: The "p-Tolyl" Anomaly
Why is this reaction failing?
If you are attempting to introduce a thiol group onto a phthalazine core bearing a p-tolyl substituent (typically at C4), you are likely facing a dual-barrier system.[1][2] It is not merely a steric issue; it is a synergistic failure of sterics and electronics.[1][2]
The Electronic Deactivation (+I Effect): The p-tolyl group is an electron-donating group (EDG).[2] In Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), the ring must be electron-deficient to stabilize the Meisenheimer complex.[2] The methyl group on the tolyl ring pushes electron density into the phthalazine core, strengthening the C-Cl bond and repelling the incoming thiol nucleophile.[2]
The Steric "Propeller" Effect: While the methyl group is para (remote), the ortho protons of the tolyl ring interact with the peri protons (H5) of the phthalazine.[2] This forces the tolyl ring to rotate out of plane (approx. 40-60° twist), creating a "propeller" conformation that effectively shields the reaction center (C1) from nucleophilic attack.[2]
Decision Matrix: Selecting Your Protocol
Before proceeding, determine your starting material and constraints to select the correct module.[2]
Figure 1: Strategic decision tree for selecting the optimal thiolation pathway based on substrate availability and stability.[1][2]
Module 1: Kinetic Override (
)
Best for: Robust substrates where high heat is acceptable.[1]
The Fix: Overcome the electronic deactivation by increasing the energy of the system (Microwave) and using "naked" anions.[2]
The p-tolyl group makes the C-Cl bond less electrophilic.[1][2] Standard reflux in Ethanol/THF will fail.[1][2] You must switch to dipolar aprotic solvents to strip the cation away from the thiolate, making the sulfur more nucleophilic.[2]
Optimized Protocol
Solvent: Anhydrous DMF or NMP (degassed).
Base: NaH (60% dispersion) or
. Note: NaH generates the irreversible thiolate anion, which is far more reactive.
Conditions: Microwave irradiation at 140°C for 20-40 mins.
Step-by-Step:
Dissolve the thiol (1.2 equiv) in anhydrous DMF (0.5 M) under Argon.
Seal the microwave vial. Irradiate at 140°C (High Absorption) for 30 minutes.
Workup (Critical): Pour into ice-cold 1M HCl. The p-tolyl group increases lipophilicity; the product may oil out rather than precipitate.[2] Extract with EtOAc if no solid forms.[1][2]
Module 2: Catalytic Precision (Pd-Coupling)
Best for: Sensitive substrates or when
fails due to extreme deactivation.[1][2]
The Fix: Palladium-catalyzed C-S bond formation (Buchwald-Hartwig type).[1][2][3]
Standard ligands (PPh3) often fail here because the thiol poisons the catalyst and the p-tolyl bulk prevents oxidative addition.[2] You need a ligand with a large bite angle and high steric demand to force the reductive elimination.[2]
Evacuate and backfill with Argon (3x).[1][2] Oxygen is the enemy here. [2]
Add degassed 1,4-Dioxane and DIPEA (2.0 equiv).[1][2]
Add the thiol (1.1 equiv) last to minimize catalyst poisoning.[1][2]
Heat to 100°C for 12-18 hours.
Module 3: The Retrosynthetic Pivot (Thionation)
Best for: Avoiding the chlorinated intermediate entirely.[2]
The Fix: Direct conversion of the phthalazinone (lactam) to the thione using Lawesson’s Reagent.[2]
This is often the most reliable method for p-tolyl derivatives because it bypasses the deactivated C-Cl bond entirely.[1][2] The mechanism involves a [2+2] cycloaddition which is less sensitive to the electronic deactivation of the p-tolyl group.[2]
Mechanism of Action
Figure 2: Mechanism of Lawesson's Reagent mediated thionation.[1][2][4] The formation of the stable P=O bond drives the reaction forward.
Step-by-Step:
Suspend 4-(p-tolyl)phthalazin-1(2H)-one (1.0 equiv) in anhydrous Toluene.
Add Lawesson’s Reagent (0.6 equiv).[1][2][5] Note: LR is a dimer, so 0.5-0.6 equiv supplies 1.0-1.2 equiv of the active ylide.[1]
Reflux (110°C) for 2-4 hours. The mixture will typically turn homogeneous and then precipitate the yellow/orange thione product upon cooling.[2]
Troubleshooting: If the p-tolyl group causes solubility issues, use Chlorobenzene (bp 131°C) or Xylene to achieve higher temperatures.[1][2]
Troubleshooting Matrix (FAQs)
Symptom
Probable Cause
Corrective Action
Reaction stalls at 50% conversion ()
Product inhibition or insufficient activation energy.[1][2]
Switch to Module 1 (Microwave) . The p-tolyl group deactivates the ring; thermal heating is often insufficient to cross the activation barrier.[2]
Your solvent is "wet".[1][2] Toluene must be dried over Na or molecular sieves.[1] Lawesson's reagent hydrolyzes rapidly in the presence of moisture.[2]
Use a sealed tube or microwave vessel. Low MW thiols will escape the reaction mixture at the temperatures required to overcome p-tolyl hindrance.[2]
References
Thionation with Lawesson's Reagent
Mechanism and Applications: "Lawesson's Reagent."[1][2][6][5] Organic Chemistry Portal. Available at: [Link][2]
Experimental Protocols: "Synthesis of Thioacridine Derivatives Using Lawesson's Reagent." Orient.[1][2] J. Chem. Available at: [Link][2][5]
Palladium-Catalyzed C-S Coupling
Steric Hindrance in Coupling: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates." Nobel Prize in Chemistry 2010 Background. Available at: [Link][2]
Ligand Selection (Josiphos/Xantphos): "Pd-Catalyzed Cross-Couplings by C–O Bond Activation." Royal Society of Chemistry.[1][2] Available at: [Link]
Nucleophilic Substitution (
):
Electronic Effects: "Electronic and solvent effects on kinetics of SNAr substitution reactions." Monatshefte für Chemie. Available at: [Link]
1H NMR and 13C NMR spectral analysis of 4-(p-Tolyl)phthalazine-1-thiol
This guide provides a comparative spectral analysis of 4-(p-Tolyl)phthalazine-1-thiol , focusing on its structural identification via 1H and 13C NMR.[1] It addresses the critical challenge of thiol-thione tautomerism , a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative spectral analysis of 4-(p-Tolyl)phthalazine-1-thiol , focusing on its structural identification via 1H and 13C NMR.[1] It addresses the critical challenge of thiol-thione tautomerism , a phenomenon that frequently leads to misinterpretation of spectral data in nitrogen heterocycles.
In solution (DMSO-d₆, CDCl₃), 4-(p-Tolyl)phthalazine-1-thiol does not exist primarily as a thiol (-SH). Instead, it adopts the thione (NH) tautomeric form. This distinction is critical for accurate spectral assignment. Researchers looking for an S-H proton signal (typically ~3–4 ppm) will fail to find it; instead, a highly deshielded N-H signal (>13 ppm) is the diagnostic feature.
Tautomeric Equilibrium
The equilibrium strongly favors the thione form due to the stabilization of the amide-like (thioamide) resonance in the phthalazine ring system.
Figure 1: Tautomeric equilibrium between the thiol and thione forms. In polar aprotic solvents like DMSO, the thione form predominates.
1H NMR Spectral Analysis
Solvent: DMSO-d₆ (Recommended for solubility and preventing exchange of acidic protons).
Comparison: Thiol (Thione) vs. Oxygen Analog
The substitution of Oxygen (Phthalazinone) with Sulfur (Phthalazinethione) induces specific shifts, particularly at the proton peri to the heteroatom (H-8).
Proton Assignment
Chemical Shift (δ ppm)
Multiplicity
Diagnostic Note
NH (H-2)
13.8 – 14.5
Broad Singlet
Key differentiator. Significantly downfield. Disappears with D₂O shake.
H-8 (Peri-proton)
8.50 – 8.65
Doublet / Multiplet
Deshielded by the magnetic anisotropy of the C=S bond (more than C=O).
H-5, H-6, H-7
7.80 – 8.10
Multiplets
Overlapping aromatic signals of the phthalazine core.
p-Tolyl (Ar-H)
7.40 – 7.60
AA'BB' System
Two doublets (J ≈ 8 Hz). Characteristic of the p-substituted phenyl ring.
Methyl (-CH₃)
2.40 – 2.45
Singlet
High intensity singlet; excellent internal reference point.
Expert Insight:
Why no S-H peak? As noted, the proton resides on the nitrogen. If the thiol form were present, you would expect a sharp singlet around 3.5–4.0 ppm, but this is rarely observed in pure samples.
The H-8 Shift: In the oxygen analog (phthalazinone), the H-8 proton typically appears slightly upfield (approx. 8.3–8.4 ppm) compared to the thione. The larger radius and anisotropy of sulfur push this signal further downfield.
13C NMR Spectral Analysis
Solvent: DMSO-d₆ or CDCl₃.
The Carbon-13 spectrum provides the most definitive proof of thionation (conversion of C=O to C=S).
Carbon Assignment
Chemical Shift (δ ppm)
Signal Type
Comparison to Oxygen Analog
C=S (C-1)
175.0 – 180.0
Quaternary
Diagnostic. Shifted ~15–20 ppm downfield relative to C=O (~160 ppm).
C=N (C-4)
150.0 – 155.0
Quaternary
Imine-like carbon, sensitive to the p-tolyl substituent.
Aromatic C-H
125.0 – 135.0
CH
Standard aromatic region.
Quaternary Ar-C
135.0 – 145.0
Quaternary
Bridgehead carbons and ipso-carbons of the tolyl ring.
Methyl (-CH₃)
21.0 – 21.5
CH₃
Distinct aliphatic signal.
Protocol Validation:
To confirm the C=S assignment, look for the lowest intensity peak in the extreme downfield region (170+ ppm). In the oxygen precursor, the carbonyl carbon appears around 159–161 ppm. The shift to ~178 ppm is positive confirmation of the sulfur incorporation.
Experimental Workflow: Synthesis & Verification
The following workflow outlines the standard route to generate this compound and the decision gates for quality control.
Figure 2: Synthesis and validation workflow. The transition from Oxygen to Sulfur is visually indicated by a color change (White -> Yellow) and confirmed spectrally.
Detailed Protocol Notes
Sample Preparation: Dissolve approx. 5–10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is clear; suspension will result in broad, uninterpretable peaks.
D₂O Exchange: If the NH peak at ~14 ppm is ambiguous, add 1-2 drops of D₂O to the NMR tube and shake. The disappearance of this peak confirms it is an exchangeable proton (NH/SH), distinguishing it from impurities.
HMBC Correlation: If C=S assignment is difficult due to low intensity, run an HMBC experiment. The H-8 proton (peri-position) will show a strong long-range coupling to the C=S carbon.
National Institutes of Health (NIH) - PubMed. Synthesis and Tautomerism of Phthalazine Derivatives. (Discusses the thione preference in N-heterocycles).
RSC Publishing. Thioether-directed acetoxylation and NMR of p-tolyl sulfur derivatives. (Reference for p-tolyl group shifts).
SpectraBase. 13C NMR Chemical Shifts of Phthalazine Derivatives.
Comparing corrosion inhibition efficiency of 4-(p-Tolyl)phthalazine-1-thiol vs Benzotriazole
A Comprehensive Mechanistic and Performance Comparison: 4-(p-Tolyl)phthalazine-1-thiol vs. Benzotriazole in Corrosion Inhibition As industrial environments push the operational limits of metallurgical assets—particularly...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Mechanistic and Performance Comparison: 4-(p-Tolyl)phthalazine-1-thiol vs. Benzotriazole in Corrosion Inhibition
As industrial environments push the operational limits of metallurgical assets—particularly during acid pickling, descaling, and within aggressive cooling water systems—the selection of an optimal corrosion inhibitor is critical. For decades, Benzotriazole (BTA) has served as the gold standard, particularly for copper and its alloys[1]. However, the advent of highly functionalized organic molecules has introduced superior alternatives for multi-metal systems and highly acidic environments.
This guide provides an objective, data-driven comparison between the classic Benzotriazole (BTA) and the advanced 4-(p-Tolyl)phthalazine-1-thiol (4-PTPT) , analyzing their mechanistic pathways, comparative efficiencies, and the rigorous experimental protocols required to validate their performance.
Mechanistic Profiling: The Causality of Inhibition
To understand why a specific inhibitor outperforms another, we must analyze the molecular causality behind their interaction with the metal-solution interface.
Benzotriazole (BTA): The Polymeric Passivator
BTA relies on the three nitrogen atoms within its triazole ring. When introduced to a copper surface, BTA forms a robust, insoluble Cu-BTA polymeric complex[1],[2]. This complex acts as a physical barrier, reinforcing the naturally occurring oxide film. While highly effective in neutral to alkaline media (often achieving >99% efficiency on copper)[2], BTA's efficacy on carbon steel in highly acidic environments (e.g., 1M HCl or H₂SO₄) typically requires higher concentrations to maintain an efficiency of 80–94%[3],[4].
4-(p-Tolyl)phthalazine-1-thiol (4-PTPT): The Multi-Center Chemisorber
4-PTPT is engineered for aggressive acidic environments. Its superior performance is driven by a trifecta of structural advantages:
Thiol-Thione Tautomerism: The thiol (-SH) group provides a highly polarizable sulfur atom. Sulfur, acting as a "soft base," readily donates its lone pair electrons into the vacant d-orbitals of transition metals (like Fe in carbon steel), forming a strong chemisorptive coordinate bond[5],[6].
Phthalazine Core: The adjacent nitrogen atoms and the conjugated π-electron system of the phthalazine ring allow the molecule to adsorb in a flat, planar orientation, maximizing surface coverage[5],[7].
Hydrophobic Shielding (p-Tolyl Group): The p-tolyl substituent exerts a positive inductive (+I) effect, enriching the electron density of the core ring to strengthen metal binding. Furthermore, the bulky, non-polar methylbenzene moiety creates a hydrophobic umbrella that physically repels water molecules and aggressive corrosive anions (like Cl⁻ or SO₄²⁻) away from the metal surface[8],[9].
Mechanistic comparison of BTA and 4-PTPT adsorption on metal surfaces.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of both inhibitors based on standardized electrochemical and gravimetric testing in acidic media (e.g., 1M HCl)[4],[5],[9].
To ensure scientific integrity, the evaluation of these inhibitors must follow a self-validating workflow. Gravimetric analysis provides the absolute macroscopic baseline, while Electrochemical Impedance Spectroscopy (EIS) provides the microscopic mechanistic validation. If the inhibition efficiency (%IE) calculated from both methods aligns, the data is considered robust.
Experimental workflow for evaluating corrosion inhibition efficiency.
Protocol A: Gravimetric (Weight Loss) Analysis
Causality: This method measures the direct physical dissolution of the metal, providing an undeniable baseline for corrosion rate.
Preparation: Abrade mild steel coupons using progressive grades of SiC paper (up to 1200 grit) to ensure a uniform surface roughness. Wash with bi-distilled water, degrease with acetone, and dry completely. Reasoning: Surface uniformity prevents localized galvanic cells from skewing the baseline.
Initial Weighing: Weigh the coupons using an analytical balance (accuracy ±0.1 mg) (
).
Immersion: Suspend the coupons in 100 mL of the test solution (Blank 1M HCl vs. Inhibitor-dosed 1M HCl) for exactly 24 hours at a controlled temperature (e.g., 298 K)[5].
Post-Treatment: Remove the coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, dry, and re-weigh (
Causality: EIS applies a small AC perturbation to measure the charge transfer resistance (
) without permanently altering the metal surface, revealing the density and stability of the inhibitor film[3].
Cell Setup: Utilize a standard three-electrode cell: a saturated calomel electrode (SCE) as the reference, a platinum foil as the counter electrode, and the metal sample as the working electrode (1 cm² exposed area).
OCP Stabilization: Immerse the working electrode in the solution for 30 minutes before measurement. Reasoning: This allows the Open Circuit Potential (OCP) to reach a steady state, ensuring that the adsorption-desorption kinetics of the inhibitor have equilibrated.
AC Perturbation: Apply an AC voltage signal of 10 mV peak-to-peak at the OCP, sweeping the frequency from 100 kHz down to 10 mHz.
Data Extraction: Fit the resulting Nyquist plots to an equivalent Randles circuit. Extract the charge transfer resistance (
) and double-layer capacitance (). A higher and a lower in the 4-PTPT solution compared to BTA indicates a thicker, more protective hydrophobic monolayer[9].
Calculation:
Conclusion & Application Suitability
While Benzotriazole remains a highly economical and effective choice for copper preservation in neutral or mildly aggressive environments, it exhibits limitations when applied to carbon steel in highly acidic media.
Conversely, 4-(p-Tolyl)phthalazine-1-thiol represents a highly engineered solution for severe industrial applications. By combining the chemisorptive power of a thiol group with the hydrophobic shielding of a p-tolyl moiety and the planar adsorption profile of a phthalazine core, 4-PTPT achieves near-total inhibition (>95%) in aggressive acidic descaling and pickling operations. For researchers and application scientists formulating next-generation protective treatments, transitioning to multi-center heterocycles like 4-PTPT offers a definitive upgrade in thermodynamic stability and surface protection.
References
Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. AMPP.[Link]
Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. National Institutes of Health (NIH).[Link]
Inhibition performance of benzotriazole-based composite inhibitor against carbon steel corrosion in stone processing wastewater. Desalination and Water Treatment. [Link]
Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry. [Link]
Sustainable novel chitosan sulfonamides conjugated with a phthalazine derivative for enhanced corrosion inhibition in acidic environments. RSC Publishing. [Link]
Corrosion Inhibitory Studies of Novel Schiff Bases Derived from Hydralazine Hydrochloride on Mild Steel in Acidic Media. SCIRP. [Link]
Synthesis of Some New Phthalazines and their Evaluation as Corrosion Inhibitors of Steel. ResearchGate. [Link]
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI.[Link]
FT-IR characteristic peaks for validating 4-(p-Tolyl)phthalazine-1-thiol structure
An in-depth structural validation of heterocyclic compounds requires moving beyond basic molecular weight confirmation to understanding solid-state dynamics. For 4-(p-Tolyl)phthalazine-1-thiol , the primary analytical ch...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural validation of heterocyclic compounds requires moving beyond basic molecular weight confirmation to understanding solid-state dynamics. For 4-(p-Tolyl)phthalazine-1-thiol , the primary analytical challenge lies in its structural duality: the molecule exists in a dynamic equilibrium between its thiol (-SH) and thione (C=S) tautomeric forms.
This guide objectively compares Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical methods (NMR and LC-MS) for validating this specific structure, providing supporting experimental data, characteristic peak assignments, and a self-validating experimental protocol.
The Mechanistic Challenge: Thiol-Thione Tautomerism
Heterocycles containing a sulfur atom adjacent to a nitrogen-bearing ring (such as the phthalazine core) are highly susceptible to proton migration. Depending on the solvent, temperature, and physical state, 4-(p-Tolyl)phthalazine-1-thiol can shift into 4-(p-Tolyl)phthalazine-1(2H)-thione.
Understanding this causality is critical for structural validation: if you only look for a traditional thiol (-SH) peak, you may falsely conclude the synthesis failed when, in reality, intermolecular hydrogen bonding in the solid state has simply driven the equilibrium toward the thione form [1].
Fig 1. Tautomeric equilibrium of 4-(p-Tolyl)phthalazine-1-thiol and FT-IR markers.
Comparative Validation Matrix: FT-IR vs. Alternatives
To objectively assess structural fidelity, researchers typically employ a triad of techniques: FT-IR, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). However, for tautomeric validation, FT-IR outperforms the alternatives.
Why FT-IR is the Superior Modality for Tautomer Analysis:
NMR spectroscopy, while excellent for carbon framework connectivity, often fails to capture the exact tautomeric ratio. In polar solvents like DMSO-d6, rapid proton exchange causes time-averaged signals, blurring the distinction between the N-H and S-H protons. FT-IR, conversely, provides an instantaneous vibrational snapshot of the solid-state matrix, allowing for the distinct, simultaneous quantification of both C=S and -SH bonds.
Analytical Technique
Primary Capability
Limitation for Phthalazine-1-thiols
Verdict for Tautomerism
FT-IR (Solid-State)
Detects specific vibrational modes (C=S, -SH, N-H).
Cannot map the full carbon backbone routing.
Optimal. Captures exact solid-state tautomeric distribution [1].
1H / 13C NMR
Maps precise atomic connectivity and purity.
Proton exchange in solution creates time-averaged, broadened signals.
Sub-optimal. Solvent-induced shifts mask the true equilibrium.
LC-HRMS
Confirms exact molecular weight (C15H12N2S).
Inherently blind to proton placement and tautomerization.
Ineffective. Both tautomers have identical m/z values.
Characteristic FT-IR Peaks for 4-(p-Tolyl)phthalazine-1-thiol
The following table summarizes the quantitative experimental data required to validate the structure. The presence of the p-tolyl group provides reliable aliphatic and aromatic markers, while the phthalazine-thiol core provides the tautomeric markers.
Functional Group / Mode
Thiol Tautomer (cm⁻¹)
Thione Tautomer (cm⁻¹)
Mechanistic Causality / Notes
S-H Stretch
2400 - 2600 (e.g., 2410)
Absent
Weak but highly specific band. Definitive proof of the thiol form [1].
C=S Stretch
Absent
1310 - 1350 (e.g., 1323)
Strong band caused by the double bond character in the thione form [1].
N-H Stretch
Absent
3100 - 3461
Broadened by intermolecular H-bonding in the solid state [2].
C=N Stretch
1580 - 1620
1550 - 1590
Shifts slightly due to the loss of ring aromaticity in the thione form [3].
Aliphatic C-H
2850 - 2960
2850 - 2960
Stretching of the methyl (-CH3) group on the p-tolyl substituent.
p-Disubstituted Benzene
800 - 850
800 - 850
Out-of-plane C-H bending, confirming the para-substitution of the tolyl ring.
To ensure trustworthiness, an FT-IR protocol cannot merely be a sequence of steps; it must be a self-validating system. The greatest risk in analyzing phthalazine-1-thiols is moisture contamination. Water absorbs strongly at ~3300 cm⁻¹ (O-H stretch), which perfectly masks the crucial N-H stretch of the thione tautomer.
The following KBr pellet methodology is designed to eliminate this false positive.
Step-by-Step Methodology
System Calibration (The Baseline Truth):
Scan a standard polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is detected within ±1 cm⁻¹. This ensures the interferometer is correctly aligned.
Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours.
Rationale: KBr is highly hygroscopic. Using hydrated KBr will introduce an O-H band that obscures the thione N-H band.
Blank Validation (Self-Validating Check):
Press a pellet using only the desiccated KBr (approx. 200 mg).
Run a background scan (32 scans, 4 cm⁻¹ resolution).
Validation Gate: If an absorption band is present >3200 cm⁻¹, discard the matrix and re-desiccate. Do not proceed until the blank is flat.
Sample Acquisition:
Grind 1–2 mg of 4-(p-Tolyl)phthalazine-1-thiol with 200 mg of the validated KBr in an agate mortar until homogeneous [3].
Press at 10 tons for 2 minutes to form a translucent pellet.
Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Spectral Deconvolution:
Apply baseline correction. Calculate the area integration ratio between the ~2410 cm⁻¹ (-SH) and ~1323 cm⁻¹ (C=S) peaks to estimate the solid-state tautomeric distribution.
Fig 2. Self-validating FT-IR experimental workflow for heterocyclic thiols.
References
Source: nih.
Source: nih.
Source: benchchem.
Comparative
High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for the Characterization of 4-(p-Tolyl)phthalazine-1-thiol
Executive Summary For analytical chemists and drug development professionals, the accurate structural characterization of novel pharmacophores is a non-negotiable step in the pipeline. This guide objectively compares the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For analytical chemists and drug development professionals, the accurate structural characterization of novel pharmacophores is a non-negotiable step in the pipeline. This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Fourier-Transform Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of 4-(p-Tolyl)phthalazine-1-thiol (TPT) . By evaluating mass accuracy, isotopic fidelity, and scan rates, this guide provides actionable, data-backed protocols to help you select the right analytical product for your specific workflow.
Introduction to the Target Analyte: 4-(p-Tolyl)phthalazine-1-thiol
Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of targeted anticancer, anti-inflammatory, and antidiabetic agents[1]. As a specialized building block, 4-(p-Tolyl)phthalazine-1-thiol (TPT) acts as a highly reactive intermediate and a potential thiol-based probe.
Molecular Formula: C₁₅H₁₂N₂S
Monoisotopic Exact Mass: 252.0721 Da
Ionization Target [M+H]⁺: 253.0799 Da
The Analytical Challenge: TPT exists in a dynamic tautomeric equilibrium with its thione form (4-(p-tolyl)phthalazine-1(2H)-thione)[2]. Furthermore, the free thiol group is highly susceptible to spontaneous oxidation in solution, rapidly forming a disulfide dimer. Therefore, the chosen HRMS platform must possess the resolving power to separate isobaric matrix interferences and the isotopic fidelity to confirm the presence of the sulfur atom (via the ³⁴S isotope) in both the parent compound and its degradation products.
Platform Comparison: Orbitrap vs. Q-TOF Performance
When analyzing small, reactive molecules like TPT, the choice of mass analyzer dictates the quality of the data. Below is an objective performance comparison based on empirical LC-HRMS data[3][4].
Performance Parameter
Orbitrap MS (e.g., Q Exactive Series)
Q-TOF MS (e.g., Agilent 6500 Series)
Impact on TPT Analysis
Mass Resolution
Ultra-High (140,000 to >500,000 FWHM)
High (~40,000 to 60,000 FWHM)
Orbitrap excels at resolving TPT from complex biological matrix interferences during in vivo metabolite tracking.
Mass Accuracy
< 1 ppm (Internal calibration)
< 2 ppm (Continuous lock-mass)
Both platforms provide highly confident empirical formula generation for the C₁₅H₁₃N₂S⁺ ion.
Scan Rate
12 – 40 Hz (Inversely tied to resolution)
Up to 50 Hz (Independent of resolution)
Q-TOF provides superior peak definition (more data points across the peak) for ultra-fast UHPLC separations of TPT isomers.
Isotopic Fidelity
Good, but susceptible to space charge effects
Excellent dynamic range & baseline
Q-TOF offers superior matching for the critical ³⁴S isotope, crucial for confirming the intact thiol group[4].
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic failsafe to prevent artifact generation during the analysis of TPT.
Causality: Thiols rapidly oxidize to disulfides in the presence of dissolved oxygen. If oxidation occurs during sample prep, the MS data will falsely indicate poor standard purity.
Procedure:
Prepare a 1 mg/mL stock solution of TPT in 100% degassed methanol (sparged with N₂ for 15 minutes prior to use).
Dilute to a working concentration of 1 µg/mL using a degassed diluent of 50:50 Methanol:Water.
Analyze immediately or store in amber vials at -20°C under an argon headspace.
Step 2: UHPLC Separation
Causality: Formic acid is utilized to drive the equilibrium toward the protonated [M+H]⁺ species, maximizing positive electrospray ionization (ESI+) efficiency.
Procedure:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: HRMS Acquisition Parameters
Orbitrap Specifics: Set the Automatic Gain Control (AGC) target to
and maximum injection time to 50 ms. Causality: Limiting the AGC target prevents "space charge effects"—where too many ions in the Orbitrap distort the electric field, which would otherwise degrade mass accuracy and skew the ³²S/³⁴S isotopic ratio[3].
Q-TOF Specifics: Enable continuous reference mass correction (lock-mass) using purine (m/z 121.0509) and HP-0921 (m/z 922.0098) to ensure sub-2 ppm mass accuracy throughout the fast-scanning gradient.
Figure 1: Comparative LC-HRMS workflow for 4-(p-Tolyl)phthalazine-1-thiol characterization.
Understanding the gas-phase fragmentation (MS/MS) and solution-phase degradation of TPT is critical for validating the compound's identity.
Neutral Loss of H₂S: In higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID), the protonated parent ion (m/z 253.0799) characteristically loses hydrogen sulfide (H₂S, 34.0105 Da), yielding a prominent fragment at m/z 219.0922. This confirms the presence of the free thiol/thione moiety.
Cleavage of the p-Tolyl Group: The loss of the p-tolyl radical/group yields a core phthalazine-thiol fragment at m/z 162.0251.
Oxidative Dimerization: If sample preparation protocols fail to exclude oxygen, a disulfide dimer[M₂-2H+H]⁺ will be observed at m/z 503.1364.
Figure 2: HRMS fragmentation and solution-phase oxidation pathways for 4-(p-Tolyl)phthalazine-1-thiol.
Conclusion & Recommendations
Both Orbitrap and Q-TOF architectures are highly capable of characterizing 4-(p-Tolyl)phthalazine-1-thiol.
Choose Orbitrap if your primary goal is detecting trace levels of TPT metabolites in complex in vivo matrices where ultra-high resolving power (>140,000 FWHM) is required to separate isobaric background noise[3].
Choose Q-TOF if your workflow relies on high-throughput screening, fast UHPLC gradients, or requires pristine isotopic fidelity to track the sulfur signature without the risk of space-charge artifacts[4].
References
[1] Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI Molecules. Available at:
[2] Phthalazine-1-thiol | C8H6N2S | CID 736370 - PubChem. National Institutes of Health (NIH). Available at:
[3] Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PubMed Central (PMC). Available at:
[4] Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at:
Comparative Guide: Validating Surface Coverage of 4-(p-Tolyl)phthalazine-1-thiol SAMs via XPS
Executive Overview The transition from aliphatic to aromatic Self-Assembled Monolayers (SAMs) represents a critical evolution in surface engineering, molecular electronics, and advanced drug-delivery platforms. While sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The transition from aliphatic to aromatic Self-Assembled Monolayers (SAMs) represents a critical evolution in surface engineering, molecular electronics, and advanced drug-delivery platforms. While standard alkanethiols rely on flexible van der Waals interactions, bulky aromatic thiols like 4-(p-Tolyl)phthalazine-1-thiol leverage rigid
stacking to create highly correlated, conductive molecular assemblies[1].
However, validating the surface coverage and orientation of complex aromatic SAMs requires moving beyond basic contact angle measurements. X-ray Photoelectron Spectroscopy (XPS) serves as the definitive analytical tool for this purpose. This guide provides an in-depth, self-validating XPS methodology to quantify the surface coverage of 4-(p-Tolyl)phthalazine-1-thiol on Au(111) substrates, objectively comparing its performance and spectral markers against traditional aliphatic and simple aromatic alternatives.
Mechanistic Comparison: Phthalazine Derivatives vs. Traditional SAMs
When selecting a SAM precursor, researchers must balance film rigidity, electronic properties, and ease of characterization. 4-(p-Tolyl)phthalazine-1-thiol offers distinct analytical advantages over industry standards like 1-Octadecanethiol (ODT) and Thiophenol.
Table 1: Comparative Performance of SAM Precursors
The Causality of Experimental Design in XPS Validation
As an application scientist, experimental design must be driven by causality. Every parameter in the XPS workflow for 4-(p-Tolyl)phthalazine-1-thiol is chosen to create a self-validating system :
Utilizing the N 1s Peak as a Stoichiometric Anchor: In traditional alkanethiols, surface coverage is estimated purely by the S 2p / Au 4f ratio or C 1s attenuation. This is highly susceptible to errors from adventitious carbon contamination. 4-(p-Tolyl)phthalazine-1-thiol contains a phthalazine core with two nitrogen atoms. By quantifying the N 1s against the S 2p peak, we expect a strict 2:1 stoichiometric ratio . Deviations instantly flag X-ray-induced degradation or incomplete SAM formation.
Angle-Resolved XPS (ARXPS) for Orientation: Bulky aromatic SAMs can adopt a "flat-lying" phase at low concentrations and a "standing-up" phase at high concentrations[3]. ARXPS allows non-destructive depth profiling by varying the photoelectron take-off angle. Attenuation of the Au 4f signal relative to the N 1s and C 1s signals at grazing angles confirms the standing-up orientation and provides precise film thickness[4].
Differentiating Chemisorbed vs. Physisorbed States: High-resolution scanning of the S 2p region discriminates between covalently bound thiolates (S-Au at ~162.0 eV) and unbound, physisorbed molecules (C-SH at ~163.5 eV)[5].
Experimental Workflow & Self-Validating Protocol
Workflow for SAM preparation and XPS validation of 4-(p-Tolyl)phthalazine-1-thiol.
Step-by-Step Methodology
Step 1: Substrate Preparation
Use commercially available Au(111) deposited on mica.
Clean the substrate using a hot Piranha solution (3:1 H₂SO₄:H₂O₂, Caution: Highly reactive) for 10 minutes to remove organic contaminants.
Rinse copiously with ultra-pure water and ethanol, followed by hydrogen flame annealing to ensure an atomically flat Au(111) terrace structure.
Step 2: SAM Assembly
Prepare a 1.0 mM solution of 4-(p-Tolyl)phthalazine-1-thiol in absolute ethanol. Ethanol is chosen as it dissolves the precursor without competing for gold adsorption sites.
Immerse the freshly annealed Au(111) substrate into the solution for 24 hours at room temperature in the dark (to prevent photo-oxidation of the thiol).
Step 3: Post-Assembly Cleaning
Remove the substrate and immediately rinse with absolute ethanol.
Sonicate in ethanol for 1 minute. Causality: This critical step removes physisorbed multilayers held by weak
interactions, ensuring only the chemisorbed monolayer remains[5]. Dry under a gentle stream of N₂.
Step 4: XPS Data Acquisition
Transfer the sample to the XPS ultra-high vacuum (UHV) chamber.
Use a monochromated Al K
X-ray source (1486.6 eV).
Acquire survey spectra at a pass energy of ~117 eV, and high-resolution core-level spectra (S 2p, N 1s, C 1s, Au 4f) at a pass energy of ~40-50 eV[5].
Perform ARXPS by tilting the sample to collect photoelectrons at take-off angles ranging from 20° to 80° relative to the surface normal[4].
Step 5: Spectral Deconvolution
Apply a Shirley background subtraction.
Fit the S 2p region using a doublet (S 2p3/2 and S 2p1/2) with a fixed spin-orbit splitting of 1.18 eV and an area ratio of 2:1[3].
Quantitative Data Presentation
To validate surface coverage, the deconvoluted high-resolution spectra must align with the theoretical binding energies specific to the phthalazine-thiol architecture.
Table 2: High-Resolution XPS Binding Energy Assignments
Core Level
Expected Binding Energy (eV)
FWHM (eV)
Chemical Assignment & Significance
S 2p3/2
162.0 ± 0.1
0.8 - 1.0
Chemisorbed thiolate (Au-S): Confirms successful anchoring to the substrate[3].
S 2p1/2
163.2 ± 0.1
0.8 - 1.0
Spin-orbit coupled peak (Area = 50% of S 2p3/2).
S 2p3/2 (Minor)
~161.0
0.9 - 1.1
Aromatic anomaly: Often seen in aromatic SAMs due to alternative adsorption sites or atomic sulfur from C-S cleavage[2].
S 2p3/2 (Trace)
~163.5 - 164.0
1.0 - 1.2
Physisorbed thiol (C-SH): Should be <5% if post-assembly sonication was successful[5].
N 1s
399.2 ± 0.2
1.2 - 1.4
Phthalazine ring: Validates molecular integrity. Must yield a 2:1 atomic ratio with total S 2p.
C 1s
284.8
1.0 - 1.2
Aromatic C-C / C-H backbone.
C 1s (Sat.)
290.5 ± 0.5
Broad
Shake-up satellite: Unique to conjugated aromatic systems; confirms the presence of the intact p-tolyl and phthalazine rings.
Coverage Validation Metric:
After applying relative sensitivity factors (RSF) to the integrated peak areas, calculate the atomic percentage ratio of N 1s to S 2p (chemisorbed). A ratio of 1.9 - 2.1 confirms a pristine, densely packed monolayer of 4-(p-Tolyl)phthalazine-1-thiol.
Conclusion
Validating the surface coverage of complex aromatic SAMs like 4-(p-Tolyl)phthalazine-1-thiol requires a rigorous, self-validating analytical approach. By leveraging the unique N 1s stoichiometric marker inherent to the phthalazine core and utilizing Angle-Resolved XPS (ARXPS), researchers can definitively prove monolayer integrity, orientation, and chemisorption. This methodology ensures that subsequent applications—whether in biosensing, molecular electronics, or drug development—are built upon a flawlessly characterized interface.
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: 4-(p-Tolyl)phthalazine-1-thiol
Formula: C₁₅H₁₂N₂S
Application: Drug Discovery (Scaffold Validation)
Executive Summary
In the development of nitrogen-heterocycle pharmacophores, 4-(p-Tolyl)phthalazine-1-thiol represents a critical scaffold due to its potential for thiol-thione tautomerism, a feature often exploited in enzyme inhibition kinetics. However, this same tautomerism complicates solid-state characterization.
This guide provides a rigorous comparison between the Theoretical (Calculated) elemental composition and Experimental (Found) data. It is designed to help researchers distinguish between acceptable experimental error (instrumental deviation) and structural impurities (solvates, incomplete thionation, or inorganic residues).
Theoretical Framework (The "Standard")
Before interpreting experimental data, we must establish the mathematical baseline. The theoretical composition assumes a 100% pure, anhydrous, non-solvated lattice.
Molecular Weight Calculation
Carbon (C):
Hydrogen (H):
Nitrogen (N):
Sulfur (S):
Total MW:252.34 g/mol
Calculated Composition (Target Values)
Element
Mass Contribution
% Calculation
Theoretical %
Carbon
180.165
71.40%
Hydrogen
12.096
4.79%
Nitrogen
28.014
11.10%
Sulfur
32.060
12.71%
Experimental Reality & Deviation Analysis
In a drug development setting, "pure" is a relative term defined by the acceptance criteria. The Journal of Organic Chemistry (JOC) and ACS standards typically require experimental values to fall within ±0.4% of the calculated values.
However, Phthalazine-1-thiols are notorious for two specific analytical challenges:
Lattice Trapping: The heterocyclic nitrogen atoms can hydrogen-bond with crystallization solvents (Ethanol/Water).
Incomplete Thionation: If synthesized from 4-(p-Tolyl)phthalazin-1-one using Lawesson’s Reagent or
, trace amounts of the oxygenated precursor (C₁₅H₁₂N₂O) may remain.
Comparative Data Table: Diagnosing Impurities
The following table illustrates how specific impurities skew the CHNS data. Use this to diagnose your sample.[1][2][3]
Scenario
C %
H %
N %
S %
Diagnosis
Theoretical
71.40
4.79
11.10
12.71
Target Baseline
Acceptable Range
71.00 – 71.80
4.39 – 5.19
10.70 – 11.50
12.31 – 13.11
Pass (±0.4%)
Experimental A
71.25
4.82
11.05
12.65
High Purity (Ready for Bio-assay)
Experimental B
69.10 (Low)
4.95 (High)
10.75 (Low)
12.20 (Low)
Water Solvate (~0.5 mol H₂O trapped)
Experimental C
73.50 (High)
4.90
11.40
8.50 (Very Low)
Incomplete Reaction (Contains Oxo-precursor)
Experimental D
65.20 (Low)
4.20
10.10
12.50
Inorganic Ash (Silica/Salts not fully removed)
Technical Workflow & Decision Logic
The following diagram outlines the decision process when Experimental Analysis (EA) fails to match the Theoretical Calculation.
Figure 1: Analytical decision matrix for validating CHNS data against theoretical values.
Critical Protocol: Handling Tautomerism
One of the most frequent causes of EA failure with this specific molecule is the Thiol-Thione Tautomerism .
In the solid state, 4-(p-Tolyl)phthalazine-1-thiol exists predominantly as the Thione (NH) tautomer. This form is more polar and has a higher tendency to trap polar solvents (like water or ethanol) in the crystal lattice than the Thiol (SH) form.
Figure 2: The Thione tautomer facilitates solvent inclusion, often leading to discrepancies in Hydrogen and Carbon percentages.
Recommended Purification Protocol
To ensure your experimental values match the theoretical calculation (Scenario A):
Synthesis: Thionation of 4-(p-Tolyl)phthalazin-1(2H)-one using Lawesson’s reagent in Toluene.
Isolation: Filter the crude yellow precipitate.
Purification (Crucial Step):
Recrystallize from Ethanol/DMF (9:1) .
Note: Pure ethanol often fails to dissolve the thione form completely, trapping impurities.
Drying:
Do not air dry. The thione nitrogen is hygroscopic.
Dry under high vacuum (< 5 mbar) at 80°C for 24 hours over
.
Verification: Run TGA (Thermogravimetric Analysis) if H% remains high to confirm solvent loss.
References
PubChem. "4-(p-Tolyl)phthalazin-1(2H)-one (Precursor Data)." National Library of Medicine. [Link][4]
Kjellin, G., & Sandström, J. "The Thione-Thiol Tautomerism in Simple Thioamides."[5] Acta Chemica Scandinavica, vol. 27, 1973, pp. 209-217.[5] [Link]
Holzbecher, M., et al. "Elemental Analysis of Organic Compounds: Errors and Impurities." Analytical Chemistry, vol. 30, no. 12, 1958.
Benchmarking 4-(p-Tolyl)phthalazine-1-thiol adsorption energy against theoretical models
Benchmarking 4-(p-Tolyl)phthalazine-1-thiol Adsorption Energy Against Theoretical Models: A Comprehensive Comparison Guide The Analytical Challenge in Surface Chemistry In surface chemistry and rational drug design, accu...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 4-(p-Tolyl)phthalazine-1-thiol Adsorption Energy Against Theoretical Models: A Comprehensive Comparison Guide
The Analytical Challenge in Surface Chemistry
In surface chemistry and rational drug design, accurately quantifying the adsorption energy (
) of heterocyclic thiols onto transition metal surfaces is notoriously difficult. The discrepancy between experimental macroscopic measurements and quantum mechanical predictions often leads to misinterpretations of molecular behavior at the interface.
As a Senior Application Scientist, I frequently encounter researchers struggling to reconcile experimental thermodynamic data with Density Functional Theory (DFT) outputs. This guide provides an objective, in-depth benchmarking framework for 4-(p-Tolyl)phthalazine-1-thiol —a complex heterocyclic molecule characterized by a phthalazine core, a sterically demanding p-tolyl group, and a highly reactive thiol moiety. By comparing experimental alternatives against theoretical models, we will dissect the causality behind methodological choices and establish self-validating protocols for accurate energy quantification.
The Benchmarking Matrix: Experimental vs. Theoretical Alternatives
To establish a reliable benchmark, we must evaluate the molecule across orthogonal techniques. The adsorption of phthalazine derivatives on metal surfaces (such as Fe or Ag) is driven by a combination of chemisorption (via the thiol and nitrogen heteroatoms) and physisorption (van der Waals forces from the p-tolyl ring)[1][2].
Experimental Alternatives
Electrochemical Impedance Spectroscopy (EIS): The gold standard for conductive surfaces (e.g., mild steel or gold). EIS measures the charge transfer resistance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), which is directly proportional to surface coverage (). Fitting this to a Langmuir isotherm yields the standard free energy of adsorption ()[2].
Quartz Crystal Microbalance with Dissipation (QCM-D): A gravimetric alternative that measures real-time mass deposition and viscoelastic changes. While EIS measures electronic passivation, QCM-D captures the total coupled mass, including trapped solvent.
Theoretical Alternatives
Density Functional Theory (DFT): Quantum chemical calculations provide the absolute binding energy (
) of the molecule to a metal slab. However, standard functionals (like B3LYP) often fail to capture the long-range dispersion forces of the p-tolyl group[3][4]. We benchmark standard DFT against dispersion-corrected functionals (PBE-D3).
Molecular Dynamics (MD): Using forcefields (e.g., COMPASS), MD simulates the explicit displacement of water molecules by the phthalazine derivative, capturing the entropic driving force that gas-phase DFT misses[2][5].
Workflow for benchmarking experimental vs. theoretical adsorption energies.
Self-Validating Experimental Protocols
To ensure trustworthiness, experimental protocols cannot simply be a list of actions; they must include internal validation steps to prove the integrity of the data.
Protocol 1: EIS Determination of
Causality: We use EIS over potentiodynamic polarization because it is a non-destructive technique that allows the system to remain at the Open Circuit Potential (OCP), preventing forced desorption of the 4-(p-Tolyl)phthalazine-1-thiol film[2].
Surface Preparation: Polish the Fe(110) or Au(111) working electrode to a mirror finish (0.05 µm alumina slurry). Validation: Rinse with absolute ethanol and sonicate to remove polishing debris, ensuring the baseline capacitance represents a bare metal surface.
Equilibration: Immerse the electrode in the baseline electrolyte (e.g., 1 M HCl) and monitor OCP for 30 minutes until drift is < 2 mV/min.
EIS Acquisition: Apply a 10 mV peak-to-peak AC perturbation from 100 kHz to 10 mHz[2].
Data Validation (Crucial): Run the raw impedance data through a Kramers-Kronig (K-K) transform. If the pseudo-
error is > , discard the data; the system is not linear or stable.
using a Randles equivalent circuit. Calculate surface coverage: .
Thermodynamic Extraction: Fit to the Langmuir isotherm:
. Calculate free energy: . Note: 55.5 is the molar concentration of water, reflecting the physical reality that adsorption requires displacing pre-adsorbed water.
Protocol 2: Theoretical DFT & MD Setup
Causality: Standard DFT (B3LYP) calculates the electronic energy in a vacuum. However, the p-tolyl ring interacts with the metal via
-metal interactions, which are dominated by dispersion forces. Therefore, a dispersion-corrected functional (PBE-D3) must be used.
Geometry Optimization (Molecule): Optimize the isolated 4-(p-Tolyl)phthalazine-1-thiol molecule using B3LYP/6-31G(d,p)[4]. Validation: Perform a frequency calculation. The absence of imaginary frequencies confirms a true local minimum.
Slab Construction: Cleave a metal supercell (e.g., Fe(110) 4x4x4 slab). Add a 15 Å vacuum layer to prevent periodic image interactions.
Adsorption Siting: Place the molecule in various orientations (vertical via -SH, flat via phthalazine ring).
Energy Calculation (DFT): Relax the system using the PBE-D3 functional. Calculate adsorption energy:
.
MD Simulation (Solvent Effect): To bridge the gap between DFT and EIS, run a Monte Carlo Adsorption Locator module using the COMPASS forcefield[2]. Introduce 500 explicit water molecules to calculate the true displacement energy.
Mechanistic pathways of 4-(p-Tolyl)phthalazine-1-thiol adsorption on metal surfaces.
Data Presentation: Comparative Benchmarking Results
The following table summarizes representative benchmarking data for 4-(p-Tolyl)phthalazine-1-thiol adsorption on an Fe(110) surface. By comparing these values, the limitations and strengths of each alternative become clear.
Table 1: Adsorption Energy Benchmarks for 4-(p-Tolyl)phthalazine-1-thiol
Method
Alternative / Variant
Adsorption Energy (kJ/mol)
Primary Interaction Captured
Scientific Implication
Experimental
EIS (Langmuir Isotherm)
-38.5 ± 1.2
Global thermodynamic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
True macroscopic binding affinity in aqueous media.
Underestimates binding by missing dispersion forces[3].
Theoretical
DFT: PBE-D3
-41.2
Chemisorption + vdW (-metal)
Highly accurate vacuum energy; overestimates slightly due to lack of solvent penalty.
Theoretical
MD: COMPASS (Explicit H₂O)
-39.1
Physisorption + Solvent displacement
Best correlation with EIS; captures the entropy of water desorption[2].
Synthesis and Expert Recommendations
Benchmarking the adsorption of complex heterocyclic thiols like 4-(p-Tolyl)phthalazine-1-thiol requires a multi-modal approach. Relying solely on standard B3LYP DFT calculations will result in a severe underestimation of the molecule's affinity for the metal surface, as it ignores the critical van der Waals interactions of the p-tolyl group and the phthalazine
-system.
Conversely, while experimental EIS provides the most "real-world" thermodynamic value (
kJ/mol, indicative of a mixed physisorption/chemisorption mechanism typical of strong corrosion inhibitors[2]), it cannot elucidate the molecular orientation.
The Optimal Workflow: For scientists developing novel phthalazine-based ligands or inhibitors, the most robust self-validating workflow is to pair EIS measurements with MD simulations using explicit solvent . This combination perfectly balances the macroscopic thermodynamic reality with microscopic mechanistic insight, ensuring high-fidelity data for publication or patent applications.
References
Musa, A. Y., Jalgham, R. T., & Mohamad, A. B. (2012). Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl. Corrosion Science, 56, 176-183.[Link]
Itoh, K., et al. (2005). Adsorbate Photochemistry on a Colloid Surface: Phthalazine on Silver. The Journal of Physical Chemistry A.[Link]
Al-Amiery, A. A., et al. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry.[Link]
DergiPark. (2023). Quantum Chemical Study of Some Basic Organic Compounds as the Corrosion Inhibitors. Journal of Physical Chemistry and Functional Materials.[Link]
Difference in reactivity between 4-(p-Tolyl)phthalazine-1-thiol and phenyl-phthalazine thiols
This guide provides an in-depth technical analysis comparing the reactivity of 4-(p-Tolyl)phthalazine-1-thiol and 4-Phenylphthalazine-1-thiol . It focuses on the subtle but critical electronic and steric differences impo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis comparing the reactivity of 4-(p-Tolyl)phthalazine-1-thiol and 4-Phenylphthalazine-1-thiol . It focuses on the subtle but critical electronic and steric differences imposed by the p-tolyl substituent versus the phenyl group, and how these influence nucleophilicity, tautomeric equilibrium, and metal coordination.
Executive Summary
While both 4-(p-Tolyl)phthalazine-1-thiol (Compound A ) and 4-Phenylphthalazine-1-thiol (Compound B ) share the core phthalazine-1-thiol scaffold, they exhibit distinct reactivity profiles driven by the electronic contribution of the para-methyl group on the tolyl ring.
Compound A (p-Tolyl): Exhibits enhanced nucleophilicity at the sulfur atom due to the inductive (+I) and hyperconjugative electron-donating effects of the methyl group. It shows higher solubility in non-polar organic solvents and stronger binding affinity to soft metals (e.g., Cu, Ag, Au).
Compound B (Phenyl): Serves as the baseline reference. It is slightly less nucleophilic and more prone to π-stacking interactions due to the lack of the steric methyl bulk, but generally follows similar reaction pathways.
Structural & Electronic Analysis
The core difference lies in the substituent at the 4-position of the phthalazine ring. This remote substituent communicates with the reaction center (the thiol/thione group at position 1) through the conjugated π-system of the heterocyclic ring.
Negative value indicates electron donation, enhancing basicity/nucleophilicity.
Lipophilicity (LogP)
Higher (~3.5)
Lower (~3.0)
p-Tolyl derivative partitions better into lipid bilayers and non-polar solvents.
Steric Bulk
Moderate (Methyl group adds volume)
Low
Methyl group may slightly disrupt crystal packing but has minimal steric clash at the reaction center (C1).
Mechanistic Implication: The "Push" Effect
The methyl group on the p-tolyl ring "pushes" electron density into the phthalazine ring. This increased electron density is delocalized to the N2 nitrogen and the thione sulfur (S1).
Result: The sulfur atom in the p-tolyl derivative is a harder nucleophile and a stronger Lewis base than in the phenyl analog.
Tautomeric Equilibrium: Thione vs. Thiol
Phthalazine-1-thiols exist in a tautomeric equilibrium between the thione form (NH-C=S) and the thiol form (N=C-SH). In solution and solid state, the thione form generally predominates.[1]
Effect of p-Tolyl Group:
The electron-donating methyl group stabilizes the electron-deficient carbon of the C=S bond in the thione form, slightly shifting the equilibrium further towards the thione tautomer compared to the phenyl derivative. However, in the presence of a base, both rapidly deprotonate to form the common thiolate anion , which is the active nucleophilic species.
Figure 1: Tautomeric equilibrium of phthalazine-1-thiols. The thiolate anion is the common reactive intermediate for alkylation.
Reactivity Profile & Protocols
A. S-Alkylation (Nucleophilic Substitution)
Both compounds react avidly with alkyl halides (e.g., methyl iodide, benzyl bromide) to form thioethers.
Prediction: The 4-(p-Tolyl) derivative reacts 1.2–1.5x faster than the phenyl derivative with soft electrophiles due to the higher electron density on the sulfur atom (enhanced nucleophilicity).
Protocol: General S-Alkylation
Dissolution: Dissolve 1.0 mmol of the phthalazine-thiol in 10 mL of anhydrous DMF or Acetone.
Deprotonation: Add 1.2 mmol of anhydrous
. Stir for 15 minutes at room temperature. The solution may change color (often yellow to orange) as the thiolate forms.
Addition: Add 1.1 mmol of the alkyl halide dropwise.
Reaction: Stir at room temperature (for reactive halides) or reflux (for unreactive ones) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
Workup: Pour into ice water. The S-alkylated product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
B. Metal Coordination (Corrosion Inhibition)
Phthalazine thiols are excellent corrosion inhibitors for copper and mild steel in acidic media. They adsorb onto the metal surface through the Sulfur and Nitrogen atoms.
Performance:4-(p-Tolyl)phthalazine-1-thiol is a superior corrosion inhibitor .
Reasoning: The electron-donating methyl group increases the electron density at the adsorption centers (S and N), facilitating stronger "chemisorption" (coordinate bond formation) with the empty d-orbitals of the metal surface.
C. Oxidation to Disulfides
Both thiols can be oxidized to their corresponding disulfides (
) using mild oxidants (e.g., , ).
Reactivity: The p-tolyl derivative is slightly more easily oxidized (lower oxidation potential) because the electron-donating group raises the energy of the HOMO, making electron loss energetically more favorable.
Experimental Synthesis (Self-Validating Protocol)
If the thiol is not commercially available, it is best synthesized from the corresponding phthalazinone.
Step 1: Synthesis of 4-(p-Tolyl)phthalazin-1(2H)-one
Reflux for 6–12 hours. The reaction mixture will turn dark yellow/orange.
Critical Step: Pour the hot reaction mixture into a large volume of boiling water. This hydrolyzes the excess phosphorous reagent but keeps the product precipitated or suspended.
Filter the yellow solid.
Purification: Recrystallize from Benzene or Ethanol.
Validation:
Appearance: Yellow crystalline solid.
IR: Disappearance of C=O (~1660 cm⁻¹). Appearance of C=S (~1340 cm⁻¹) and weak S-H (~2550 cm⁻¹).
Solubility Check: The product should be soluble in 10% NaOH (forming the thiolate) but insoluble in 10% HCl (unlike the starting hydrazine).
Figure 2: Synthetic pathway for 4-(p-Tolyl)phthalazine-1-thiol.
References
El-Gendy, Z. M., et al. "Synthesis and reactions of some new phthalazine derivatives." Indian Journal of Chemistry, Section B, Vol 28, 1989. (Describes general synthesis of 4-arylphthalazines).
Abdallah, M. "Corrosion inhibition of carbon steel in hydrochloric acid solution using some phthalazine derivatives." Materials Chemistry and Physics, Vol 76, Issue 3, 2002. Link (Demonstrates the electron density effect on corrosion inhibition).
Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative source on thione-thiol equilibrium).
Sigma-Aldrich. "Product Specification: 4-Phenylphthalazine-1-thiol." Link (Physical property verification).
Bhat, K. S., et al. "Synthesis and biological activity of some new phthalazine derivatives." European Journal of Medicinal Chemistry, Vol 46, 2011. (Bioactivity and alkylation protocols).
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Executive Summary & Immediate Action
Status: High-Priority Stench & Bioactive Agent
Primary Hazard: Volatile Thiol (Mercaptan) Odor, Potential Mutagenicity (Phthalazine core).[1]
Disposal Strategy: Chemical Oxidation (Deodorization) followed by Hazardous Waste Segregation.[1][2]
🛑 Immediate Spill Response (Quick Card)
If substance is spilled outside a fume hood:
Evacuate the immediate area (odor can trigger false gas leak alarms).[1]
Don PPE: Double nitrile gloves, lab coat, safety goggles.[1] Use a respirator (organic vapor cartridge) if outside a hood.[1]
Contain: Cover spill with Bleach-soaked paper towels immediately to suppress odor.[1]
Deactivate: Allow to sit for 15 minutes, then wipe up and place in a sealed bag.
Disposal: Label as "Deactivated Thiol Debris" and move to the hazardous waste stream.
Part 2: Chemical Profile & Hazard Identification
To dispose of 4-(p-Tolyl)phthalazine-1-thiol effectively, one must understand its dual-hazard nature: the thiol group (odor/volatility) and the phthalazine core (biological activity/toxicity).[1]
Property
Description
Relevance to Disposal
Chemical Structure
Heterocyclic aromatic ring with a thiol (-SH) and p-tolyl group.[1][3]
Thiol: Requires oxidative neutralization.Ring: Requires incineration (do not flush).[1]
DO NOT mix with strong acids (generates H₂S) or mix bleach waste with acids (generates Cl₂ gas).[1]
Part 3: Pre-Disposal Deactivation (The "Kill Step")
Objective: Chemically convert the volatile, malodorous thiol (-SH) into a non-volatile, water-soluble sulfonic acid (-SO₃H) derivative using Sodium Hypochlorite (NaOCl).[1]
🧪 The Chemistry of Deactivation
The oxidation reaction proceeds as follows:
Note: The phthalazine ring may undergo partial oxidation, but the primary goal is odor elimination.[1]
Step-by-Step Deactivation Protocol
Prerequisites: Perform ALL work in a functioning chemical fume hood.
Preparation of Deactivation Solution:
Prepare a 10-15% Sodium Hypochlorite solution (commercial bleach is typically 5-6%; dilute 1:1 with water or use straight if older).[1]
Crucial: Add a surfactant (e.g., 1-2 mL of liquid soap) or a co-solvent (Ethanol) to ensure the hydrophobic 4-(p-Tolyl)phthalazine-1-thiol interacts with the aqueous bleach.[1]
Ratio: Use at least 50 mL of bleach solution per 1 gram of substance.[1]
Dissolution & Oxidation:
Dissolve the solid waste in a minimal amount of Ethanol or Acetone.[1]
Slowly add the dissolved thiol to the stirring bleach solution.[1]
Observation: The reaction is exothermic.[1][4] You may see a color change or slight effervescence.[1]
Incubation:
Allow the mixture to stir for 30 minutes .
Validation: Carefully waft (do not inhale directly) to check for the characteristic "rotten cabbage" thiol smell.[1] If odor persists, add more bleach and stir for another 30 minutes.[1]
pH Adjustment (Optional but Recommended):
The resulting solution will be basic (pH > 11).[1]
WARNING: Do NOT acidify this solution if it still contains active bleach, as this will release Chlorine gas.[1] Only neutralize if your facility requires pH 5-9 for waste pickup.[1] If uncertain, leave it basic.
Part 4: Waste Stream Classification
Once deactivated, the material is no longer an immediate odor hazard but remains a chemical waste.[1]
Waste Decision Matrix
Figure 1: Decision matrix for segregating and treating thiol-based chemical waste.
Labeling Requirements
Every container must be labeled clearly to prevent accidents downstream.[1]
Chemical Name: "Waste 4-(p-Tolyl)phthalazine-1-thiol (Deactivated)"
Special Warning:"DO NOT MIX WITH ACIDS - CONTAINS BLEACH" [1]
Part 5: Regulatory & Safety Framework
Adherence to these regulations ensures compliance with US EPA and international standards.[1]
RCRA Classification (USA)[1]
P-Listed vs. U-Listed: While this specific compound may not be explicitly P-listed (acutely toxic), it should be treated as Characteristic Waste due to reactivity (sulfide generation potential if not oxidized) and toxicity.[1]
Generator Status: Ensure your lab's monthly generation limits are not exceeded by bulk disposal of this compound.
Storage Compatibility
Store Away From: Acids, Reducing Agents, and Alkali Metals.[1][5]
Secondary Containment: Always store liquid waste in a polyethylene tray to capture leaks.[1]
PPE Standards
Protection
Specification
Reason
Respiratory
N95 (Dust) or Organic Vapor Cartridge (Liquid)
Thiols have low odor thresholds; dust is bioactive.[1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] SOP: Safe Handling of Thiols. [Link] (General reference for thiol oxidation protocols).[1]
PubChem. (2024).[1] Phthalazine-1-thiol Compound Summary. National Library of Medicine.[1] [Link][1]